Ecopipam-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20ClNO |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol |
InChI |
InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1/i2D,3D,4D,5D |
InChI Key |
DMJWENQHWZZWDF-FPKNWISESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2[C@H]3[C@H](CCC2=C1[2H])N(CCC4=CC(=C(C=C34)O)Cl)C)[2H])[2H] |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ecopipam-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical mechanism of action of Ecopipam-d4 when utilized as an internal standard in quantitative bioanalysis. While specific literature on this compound is not publicly available, this document extrapolates from the known pharmacology of Ecopipam and the well-established principles of stable isotope-labeled internal standards in mass spectrometry.
The Core Principle: Ecopipam's Therapeutic Mechanism of Action
Ecopipam is a first-in-class, selective antagonist of the D1 and D5 dopamine receptors.[1][2][3] Unlike many antipsychotic medications that target D2 receptors, Ecopipam's specificity for the D1 receptor family offers a novel therapeutic approach for conditions believed to be associated with dopamine dysregulation, such as Tourette syndrome and stuttering.[2][4][5] The D1 receptor is a key component in the mesolimbic pathway, which is involved in reward, motivation, and motor control.[1][2] By blocking the D1 and D5 receptors, Ecopipam modulates dopaminergic signaling, which is thought to alleviate the symptoms of these disorders.[2][6] Clinical trials have demonstrated its potential efficacy in reducing tics in patients with Tourette syndrome.[5][6][7][8]
Signaling Pathway of Ecopipam
The following diagram illustrates the mechanism of Ecopipam as a D1/D5 receptor antagonist.
Caption: Ecopipam competitively inhibits dopamine binding to D1/D5 receptors.
The Analytical Imperative: The Role of Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), variability can arise from multiple steps, including sample extraction, injection volume, and ionization efficiency.[9] To ensure accuracy and precision, an internal standard (IS) is introduced into every sample and calibrator at a known concentration.[9] The IS should ideally be chemically and physically similar to the analyte of interest.[9][10]
This compound: The Ideal Internal Standard
This compound is a deuterated analog of Ecopipam, meaning that four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution makes this compound an ideal internal standard for the quantification of Ecopipam for several key reasons:
-
Co-elution: Due to its near-identical chemical structure, this compound exhibits the same chromatographic behavior as Ecopipam, meaning they will elute at the same time.[9] This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal during ionization.
-
Similar Extraction Recovery and Ionization Response: The physicochemical properties of this compound are virtually identical to Ecopipam, leading to similar recovery rates during sample preparation and a comparable response in the mass spectrometer's ion source.[9]
-
Mass Differentiation: The key difference is the mass. The four deuterium atoms give this compound a mass-to-charge ratio (m/z) that is four units higher than Ecopipam. This allows the mass spectrometer to distinguish between the analyte and the internal standard.
Logical Relationship of a Deuterated Internal Standard
Caption: The ratio of analyte to IS signal corrects for analytical variability.
Hypothetical Experimental Protocol for Ecopipam Quantification
The following outlines a plausible experimental workflow for the quantification of Ecopipam in human plasma using this compound as an internal standard.
Experimental Workflow
Caption: A typical workflow for sample preparation and analysis.
Detailed Methodologies
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ecopipam: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
This compound: Q1 (Precursor Ion + 4) m/z -> Q3 (Product Ion) m/z
-
Data Presentation: Illustrative Quantitative Data
The following tables represent hypothetical data that would be generated in a validation study for an Ecopipam bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve for Ecopipam in Human Plasma
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1,523 | 150,123 | 0.0101 | 0.98 | 98.0 |
| 5 | 7,615 | 151,543 | 0.0503 | 5.01 | 100.2 |
| 20 | 30,460 | 152,301 | 0.2000 | 20.1 | 100.5 |
| 50 | 75,980 | 151,960 | 0.5000 | 49.8 | 99.6 |
| 100 | 152,340 | 152,340 | 1.0000 | 100.0 | 100.0 |
| 200 | 303,120 | 151,560 | 2.0000 | 199.5 | 99.8 |
| 500 | 755,000 | 151,000 | 5.0000 | 501.2 | 100.2 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
| LLOQ | 1 | 1.02 | 4.5 | 102.0 |
| Low | 3 | 2.95 | 3.2 | 98.3 |
| Mid | 75 | 76.1 | 2.1 | 101.5 |
| High | 400 | 395.8 | 1.8 | 99.0 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Peak Area (Post-extraction Spike) | Analyte Peak Area (Neat Solution) | Matrix Effect (%) | Analyte Peak Area (Pre-extraction Spike) | Recovery (%) |
| Low | 1,450 | 1,500 | 96.7 | 1,380 | 92.0 |
| High | 72,500 | 75,000 | 96.7 | 69,600 | 92.8 |
Conclusion
The use of a deuterated internal standard like this compound is fundamental to developing robust and reliable bioanalytical methods for the quantification of Ecopipam. Its mechanism of action as an internal standard lies in its ability to mimic the behavior of the analyte throughout the analytical process, thereby correcting for inevitable variations and ensuring the generation of high-quality, reproducible data. This is essential for pharmacokinetic studies, clinical trial monitoring, and ultimately, for the safe and effective therapeutic use of Ecopipam.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. What is Ecopipam used for? [synapse.patsnap.com]
- 3. What is the therapeutic class of Ecopipam? [synapse.patsnap.com]
- 4. Ecopipam as a pharmacologic treatment of stuttering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 6. emalexbiosciences.com [emalexbiosciences.com]
- 7. neurologylive.com [neurologylive.com]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Ecopipam-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Ecopipam and a proposed method for its isotopic labeling to produce Ecopipam-d4. Ecopipam is a selective dopamine D1/D5 receptor antagonist that has been investigated for the treatment of various neurological and psychiatric disorders. The deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.
Overview of Ecopipam and the Rationale for Isotopic Labeling
Ecopipam, with the chemical name (6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][1]benzazepin-12-ol, is a potent and selective antagonist of the D1 and D5 dopamine receptors. Its unique pharmacological profile has led to its investigation in clinical trials for conditions such as Tourette's syndrome, stuttering, and certain addictive behaviors.
Isotopic labeling, specifically the introduction of deuterium (a stable isotope of hydrogen), is a standard practice in drug development. Deuterated compounds, such as this compound, are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The increased mass of the deuterated molecule allows it to be distinguished from the non-labeled drug, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation. This leads to more accurate and reliable pharmacokinetic data.
Synthesis of Ecopipam
A known enantioselective synthesis of Ecopipam has been reported, providing a foundational pathway for accessing the core molecular structure. The synthesis involves several key transformations, including a catalytic enantioselective aziridination and a diastereoselective Friedel-Crafts cyclization.
A plausible and widely practiced strategy for the synthesis of this compound involves the introduction of the deuterium atoms at a late stage of the synthesis, specifically during the N-methylation step. This is achieved by using a deuterated methylating agent. The following sections detail the synthesis of a key precursor and the subsequent deuteromethylation to yield this compound.
Synthesis of the N-desmethyl Precursor
The synthesis of the precursor amine is a multi-step process that establishes the stereochemistry and core structure of Ecopipam. The yields and key reagents for these steps are summarized in the table below.
| Step | Reaction | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Catalytic Enantioselective Aziridination | Alkene, [N-(p-toluenesulfonyl)imino]phenyliodinane, Cu(OTf)₂, Chiral Ligand | Chiral Aziridine | High |
| 2 | Friedel-Crafts Cyclization | Lewis Acid (e.g., SnCl₄) | Aminotetralin Intermediate | Good |
| 3 | Deprotection | Thiophenol, K₂CO₃ | Primary Amine | High |
| 4 | Cyclization | Dibromoethane, NaH | Benzazepine Core | Moderate |
| 5 | Demethylation | BBr₃ | N-desmethyl-Ecopipam | Good |
Isotopic Labeling: N-deuteromethylation
The final step to introduce the isotopic label is the N-methylation of the secondary amine precursor using a deuterated reagent. A common and effective method is to use trideuteromethyl iodide (CD₃I).
Experimental Protocol: Synthesis of this compound (N-CD₃)
-
Dissolution: Dissolve the N-desmethyl-Ecopipam precursor (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dimethylformamide.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to the reaction mixture.
-
Addition of Deuterated Reagent: Add trideuteromethyl iodide (CD₃I, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Precursor | N-desmethyl-Ecopipam |
| Deuterated Reagent | Trideuteromethyl iodide (CD₃I) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetonitrile |
| Reaction Temperature | 40 °C |
| Typical Yield | >90% |
| Isotopic Purity | >98% |
Analytical Characterization
The successful synthesis and isotopic labeling of this compound must be confirmed by appropriate analytical techniques.
-
Mass Spectrometry (MS): ESI-MS will show a molecular ion peak at m/z corresponding to the mass of this compound, which will be 3 mass units higher than that of the unlabeled Ecopipam.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the absence of the N-methyl singlet peak that is present in the spectrum of unlabeled Ecopipam.
-
²H NMR will show a signal corresponding to the N-CD₃ group.
-
¹³C NMR will show a characteristic triplet for the N-CD₃ carbon due to coupling with deuterium.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine signaling pathway targeted by Ecopipam and the general workflow for a pharmacokinetic study using this compound as an internal standard.
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of Ecopipam.
References
Ecopipam-d4: A Technical Guide to Commercial Availability, Suppliers, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam is a selective antagonist of the D1 and D5 dopamine receptors, currently under investigation for various neurological and psychiatric disorders, most notably Tourette syndrome.[1][2] Ecopipam-d4, its deuterated analog, serves as a crucial internal standard for the accurate quantification of Ecopipam in biological matrices during pharmacokinetic and metabolic studies.[3][4] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the parent drug in mass spectrometry-based assays, without significantly altering its chemical properties. This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and relevant technical information for its application in research and drug development.
Commercial Availability and Suppliers
This compound is available for research purposes from several specialized chemical suppliers. While obtaining a direct Certificate of Analysis (CoA) without a formal request is often not possible, the following suppliers list this compound in their catalogs, indicating its commercial availability. Researchers are advised to contact these suppliers directly to obtain the most current technical data sheets and CoAs.
| Supplier | Website | Contact Information | Notes |
| Veeprho | --INVALID-LINK-- | Available upon request on their website. | Lists this compound as a deuterium-labeled analog for use as an internal standard in analytical and pharmacokinetic research.[4] |
| MedChemExpress | --INVALID-LINK-- | Available on their website. | Describes this compound as a deuterium-labeled Ecopipam.[5] |
| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | Available through their website and distributors like Fisher Scientific.[6][7] | A well-known supplier of research chemicals, including a wide range of stable isotope-labeled compounds.[8][9][10] |
| Alsachim | --INVALID-LINK-- | Available upon request on their website. | Specializes in stable labeled internal standards for clinical and preclinical research. |
| BOC Sciences | --INVALID-LINK-- | Available on their website. | Provides custom synthesis services and a catalog of research chemicals. |
Technical Data
The following tables summarize the general technical information for this compound. It is critical to obtain the lot-specific Certificate of Analysis from the supplier for precise data.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | rel-(6aS,13bR)-11-chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-1,2,3,4-d4-12-ol | [11] |
| Molecular Formula | C₁₉H₁₆D₄ClNO | [5] |
| Molecular Weight | 317.85 g/mol | [11] |
| CAS Number | Not available (for the deuterated form) | - |
| Appearance | Solid powder (expected) | General knowledge |
| Solubility | Soluble in DMSO and other organic solvents (expected) | General knowledge |
Quality Specifications (Typical)
| Parameter | Specification | Notes |
| Purity | ≥98% (by HPLC) | This is a typical purity level for research-grade internal standards. The actual purity will be stated on the CoA. |
| Isotopic Enrichment | ≥99% atom % D | This indicates the percentage of molecules that are deuterated. High isotopic enrichment is crucial for a good internal standard to minimize interference from the unlabeled analyte. |
| Chemical Identity | Confirmed by ¹H-NMR, MS | These analytical techniques are used to confirm the structure of the molecule. |
Mechanism of Action of Ecopipam: The Dopamine D1 Receptor Signaling Pathway
Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to the Gαs/olf G-protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][12] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.[1][2] By blocking this pathway, Ecopipam reduces the effects of dopamine in brain regions where D1 receptors are prevalent.
Experimental Protocols
Due to the proprietary nature of drug development, a specific, publicly available, detailed experimental protocol for the quantification of Ecopipam using this compound is not readily found. However, a general workflow for using a deuterated internal standard in a quantitative LC-MS/MS assay for a small molecule drug in a biological matrix (e.g., plasma or serum) is provided below.
General Workflow for Quantitative Analysis of Ecopipam using this compound Internal Standard
Methodological Considerations
-
Sample Preparation: The goal is to efficiently extract Ecopipam and this compound from the biological matrix while removing interfering substances. Protein precipitation with a solvent like acetonitrile or methanol is a common first step. For cleaner samples, liquid-liquid extraction or solid-phase extraction may be employed.
-
Internal Standard Spiking: this compound should be added to the samples at a known, fixed concentration at the earliest stage of sample preparation. This allows it to compensate for variability in extraction efficiency, sample volume, and instrument response.
-
Chromatography: A reverse-phase C18 column is typically used for the separation of small molecule drugs like Ecopipam. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative analysis. This involves selecting a specific precursor ion for both Ecopipam and this compound and then monitoring a specific product ion for each after fragmentation. This highly selective detection method minimizes interferences from other compounds in the sample.
-
Calibration Curve: A calibration curve is prepared by spiking known concentrations of Ecopipam into a blank biological matrix, along with the fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a linear regression model. The concentration of Ecopipam in unknown samples is then determined from this curve.
Synthesis of this compound
A detailed, published synthesis protocol for this compound is not publicly available. However, based on the structure of Ecopipam, a plausible synthetic route would involve the introduction of deuterium at the desired positions of a suitable precursor. General strategies for the synthesis of deuterated benzazepines may involve:
-
Deuterium Gas Reduction: Catalytic reduction of a double bond or a carbonyl group in a precursor molecule using deuterium gas (D₂).
-
Deuteride Reagents: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium.
-
H/D Exchange: Acid- or base-catalyzed hydrogen-deuterium exchange on an aromatic ring or at an acidic C-H bond using a deuterium source like D₂O or deuterated acids.
Given the location of the deuterium atoms on the saturated portion of the fused ring system in the IUPAC name found, a likely method would involve the reduction of a suitable unsaturated precursor with deuterium gas or a deuteride reagent early in the synthetic sequence.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Ecopipam in preclinical and clinical research. While specific technical data and experimental protocols are not always publicly available, this guide provides a comprehensive overview of its commercial availability from reputable suppliers and outlines the fundamental principles of its application. For researchers and drug development professionals, direct communication with suppliers for the latest documentation and the application of established bioanalytical method development principles are key to the successful implementation of this compound as an internal standard.
References
- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 2. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect [mdpi.com]
- 3. A crucial role for cAMP and protein kinase A in D1 dopamine receptor regulated intracellular calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromspec.com [chromspec.com]
- 7. Toronto Research Chemicals 500MG Terephthalic-d4 Acid, Quantity: 500mg | Fisher Scientific [fishersci.fi]
- 8. Pharmaceutical - ACI Sciences [acisciences.com]
- 9. LGC Group [www2.lgcgroup.com]
- 10. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 11. veeprho.com [veeprho.com]
- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam-d4 certificate of analysis and purity specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam-d4 is the deuterated analog of Ecopipam, a selective antagonist of the D1/D5 dopamine receptors. Its primary application in research and drug development is as an internal standard for the quantification of Ecopipam in biological matrices and pharmacokinetic studies. The stable isotope label allows for precise differentiation from the parent compound in mass spectrometry-based analyses, ensuring high accuracy and sensitivity. This technical guide provides an in-depth overview of the typical certificate of analysis, purity specifications, and analytical methodologies relevant to this compound.
Certificate of Analysis and Purity Specifications
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information regarding its identity, purity, and quality. While a specific CoA for this compound is not publicly available, the following table summarizes the typical specifications and analytical tests performed for such a compound.
| Parameter | Specification | Typical Analytical Method |
| Identification | ||
| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | Conforms to expected m/z | Mass Spectrometry (MS) |
| HPLC Retention Time | Corresponds to reference standard | High-Performance Liquid Chromatography (HPLC) |
| Purity | ||
| Purity by HPLC | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥ 99% Deuterium | Mass Spectrometry (MS) |
| Impurities | ||
| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO or Methanol | Solubilization Test |
Experimental Protocols
Detailed experimental protocols for the quality control of this compound are typically proprietary to the manufacturer. However, the following sections describe the general methodologies for the key analytical techniques cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The purity of this compound is determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.
Typical Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol or DMSO and diluted to an appropriate concentration with the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Isotopic Purity
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation.
Typical Method:
-
LC System: An HPLC or UHPLC system with a C18 column.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode to confirm the molecular ion [M+H]⁺ and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to assess isotopic distribution.
Gas Chromatography (GC) for Residual Solvents
Principle: GC is used to separate and quantify volatile organic compounds, such as residual solvents from the synthesis process. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase.
Typical Method:
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624).
-
Oven Program: A temperature gradient to elute solvents of varying volatilities.
-
Injector: Headspace or direct injection.
-
Detector: Flame ionization detector (FID).
-
Quantification: Comparison of peak areas to a standard containing known amounts of the potential residual solvents.
Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the logical workflow involved in generating a Certificate of Analysis for a pharmaceutical reference standard like this compound.
Caption: Logical workflow for the generation of a Certificate of Analysis.
Ecopipam Signaling Pathway
Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors. The diagram below illustrates the canonical signaling pathway affected by Ecopipam.
Caption: Ecopipam's antagonism of the D1/D5 dopamine receptor signaling pathway.
The Deuterium Switch: An In-depth Technical Guide to Deuterium Labeling in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in pharmacokinetic (PK) studies. By strategically replacing hydrogen atoms with their stable isotope, deuterium, researchers can significantly alter the metabolic fate of drug candidates, leading to improved pharmacokinetic profiles and potentially enhanced therapeutic outcomes. This "deuterium switch" has emerged as a valuable tool in drug discovery and development, with several deuterated drugs now approved and many more in the clinical pipeline.
Core Principles: The Kinetic Isotope Effect
The fundamental principle underlying the utility of deuterium labeling in pharmacokinetics is the Kinetic Isotope Effect (KIE) . A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than a corresponding bond with hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.[1]
In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[2] By selectively replacing hydrogen with deuterium at these metabolically vulnerable positions ("soft spots"), the rate of metabolism can be significantly reduced.[1] This can lead to several desirable pharmacokinetic changes:
-
Increased Half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.
-
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Potentially Lower and Less Frequent Dosing: A longer half-life and increased exposure may allow for smaller doses to be administered less often, improving patient compliance.[3]
-
Reduced Formation of Toxic Metabolites: By slowing a particular metabolic pathway, the formation of unwanted or toxic metabolites can be minimized, potentially improving the drug's safety profile.[3]
-
Metabolic Switching: Deuteration can sometimes redirect the metabolism of a drug towards alternative pathways, which may lead to a different metabolite profile.[4][5]
It is crucial to note that a significant KIE is only observed when the C-H bond cleavage is the rate-determining step of the metabolic reaction. The magnitude of the effect is not always predictable and must be determined empirically for each compound and metabolic pathway.[2]
Data Presentation: Comparative Pharmacokinetics
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the impact of deuterium labeling on the pharmacokinetic parameters of several drugs.
Table 1: Comparison of In Vitro and In Vivo Pharmacokinetic Parameters of Enzalutamide (ENT) and its Deuterated Analog (d3-ENT) [6][7]
| Parameter | Species | System | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change |
| In Vitro Intrinsic Clearance (CLint) | Rat | Liver Microsomes | - | - | ↓ 49.7% |
| Human | Liver Microsomes | - | - | ↓ 72.9% | |
| In Vivo Cmax | Rat | Oral (10 mg/kg) | - | - | ↑ 35% |
| In Vivo AUC0–t | Rat | Oral (10 mg/kg) | - | - | ↑ 102% |
| In Vivo M2 (N-desmethyl metabolite) Exposure | Rat | Oral (10 mg/kg) | - | - | ↓ 8-fold |
Data presented as percentage change or fold change for the deuterated analog relative to the non-deuterated compound.
Table 2: Comparison of In Vivo Pharmacokinetic Parameters of Methadone and its Deuterated Analog (d9-Methadone) in Mice [8][9]
| Parameter | Methadone | d9-Methadone | Fold Change |
| Area Under the Curve (AUC) | - | - | ↑ 5.7-fold |
| Maximum Concentration (Cmax) | - | - | ↑ 4.4-fold |
| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ↓ 5.2-fold |
| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ↓ 5.9-fold |
| LD50 (intravenous) | - | - | ↑ 2.1-fold |
Data from intravenous administration in CD-1 male mice.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of deuterated drug candidates.
Synthesis of a Deuterated Drug: Generalized Protocol for Deutetrabenazine
Deutetrabenazine, the first deuterated drug to receive FDA approval, serves as an excellent example. The synthesis involves the introduction of trideuteromethoxy groups.[10][11][12]
Objective: To synthesize deutetrabenazine from a precursor via a Mitsunobu reaction.
Materials:
-
6,7-dihydroxy-3,4-dihydroisoquinoline (precursor)
-
Deuterated methanol (CD3OD)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF, anhydrous)
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate
-
Methanol (for recrystallization)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Preparation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline:
-
Dissolve the 6,7-dihydroxy-3,4-dihydroisoquinoline precursor in anhydrous THF.
-
Add triphenylphosphine and deuterated methanol to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction mixture, which may involve the addition of zinc chloride and pH adjustment to facilitate purification without column chromatography.
-
-
Synthesis of Deutetrabenazine:
-
Combine the resulting 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in a suitable solvent.
-
Add potassium carbonate as a base.
-
Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, cool the mixture and perform an appropriate work-up to isolate the crude deutetrabenazine.
-
-
Purification:
-
Recrystallize the crude product from methanol to obtain pure deutetrabenazine.
-
Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.
-
In Vitro Metabolism Study Using Human Liver Microsomes
This protocol assesses the metabolic stability of a deuterated compound compared to its non-deuterated counterpart.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound and its deuterated analog.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound and its deuterated analog (stock solutions in a suitable solvent like DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing phosphate buffer and human liver microsomes at a predetermined protein concentration (e.g., 0.5 mg/mL).
-
Pre-warm the master mix at 37°C for a few minutes.
-
-
Initiation of the Reaction:
-
Add the test compound (non-deuterated or deuterated) to the pre-warmed master mix to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula, typically expressed in µL/min/mg of microsomal protein.
-
Compare the CLint values of the deuterated and non-deuterated compounds to determine the kinetic isotope effect.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of a deuterated and non-deuterated drug.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following oral administration to rats.
Materials:
-
Male Sprague Dawley rats (or other appropriate strain)
-
Test compound and its deuterated analog formulated for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer for plasma storage (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the rats to the housing conditions for a sufficient period before the study.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design can also be used with an adequate washout period.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).[7]
-
-
Plasma Preparation and Storage:
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in rat plasma.[13][14]
-
Use a deuterated analog as the internal standard if available (for the analysis of the non-deuterated compound, and vice-versa, or a different deuterated analog for both).
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
-
Mandatory Visualizations
Experimental Workflow for a Deuterium Labeling Study
Caption: Experimental workflow for evaluating a deuterated drug candidate.
Metabolic Pathway of Enzalutamide and the Effect of Deuteration
Caption: Effect of deuterium labeling on the metabolic pathway of enzalutamide.
Conclusion
Deuterium labeling represents a powerful and increasingly utilized strategy in modern drug development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the pharmacokinetic properties of drug candidates, potentially leading to safer and more effective medicines with improved patient compliance. A thorough understanding of the underlying principles and the application of rigorous experimental protocols, as outlined in this guide, are essential for successfully harnessing the "deuterium switch" to develop innovative therapeutics.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ecopipam-d4 in Advancing Dopamine D1/D5 Receptor Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Ecopipam and its deuterated analog, Ecopipam-d4, for researchers, scientists, and drug development professionals. Ecopipam is a first-in-class selective antagonist for the dopamine D1 and D5 receptors, offering a distinct mechanism of action compared to traditional D2 receptor antagonists.[1][2][3][4] this compound, as a stable isotope-labeled version of the parent compound, serves a critical role in the precise quantification of Ecopipam in biological matrices and may offer an improved pharmacokinetic profile.[5]
Introduction to Ecopipam and the Significance of Deuteration
Ecopipam (SCH 39166) is an investigational drug that selectively blocks the D1-like family of dopamine receptors (D1 and D5).[4][6][7] This selectivity is significant as it avoids the extrapyramidal side effects commonly associated with D2 receptor antagonism.[4][6] Ecopipam is currently under investigation for the treatment of various central nervous system (CNS) disorders, most notably Tourette syndrome.[1][2][8][9]
The "-d4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[5] This substitution is a key strategy in pharmaceutical research. While not altering the fundamental pharmacodynamic properties—receptor binding and intrinsic activity—deuteration can significantly modify a drug's metabolic profile.[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[11] This "kinetic isotope effect" can lead to a longer half-life, reduced formation of certain metabolites, and improved safety and tolerability.[12] In research, deuterated compounds like this compound are invaluable as internal standards for analytical techniques such as mass spectrometry, allowing for highly accurate quantification of the non-deuterated drug in plasma or tissue samples.[5][10]
Pharmacological Profile and Quantitative Data
Ecopipam demonstrates high affinity and selectivity for D1 and D5 receptors with significantly lower affinity for D2, D3, and D4 receptors, as well as serotonergic 5-HT2 receptors.[6][7] This profile has been characterized through extensive in vitro binding assays.
Receptor Binding Affinity
The binding affinity of Ecopipam to various human and rat dopamine receptor subtypes is summarized below. The affinity is expressed as the inhibitor constant (Ki), where a lower value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| Dopamine D1 | Human | 1.2 | 8.92 | [13] |
| Dopamine D1 | Human | 0.9 | 9.05 | [13] |
| Dopamine D1 | Rat | 1.9 | 8.72 | [13] |
| Dopamine D2 | Human | 1240 | 5.91 | [13] |
| Dopamine D2 | Human | 980 | 6.01 | [13] |
| Dopamine D2 | Rat | 514 | 6.29 | [13] |
| Dopamine D4 | Human | 5520 | 5.26 | [13] |
| Dopamine D5 | Human | High Affinity | - | [7] |
Note: Specific Ki values for the D5 receptor are not consistently reported in the literature, but studies confirm high-affinity binding comparable to the D1 receptor.[7]
Key Experimental Protocols
The characterization of Ecopipam and the use of this compound rely on standardized experimental methodologies. Below are detailed protocols for foundational assays.
Radioligand Binding Assay for D1/D5 Receptors
This protocol outlines a typical procedure to determine the binding affinity of a test compound like Ecopipam for D1/D5 receptors.
Objective: To calculate the inhibitor constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.
Materials:
-
Cell membranes from a stable cell line expressing human D1 or D5 receptors.
-
Radioligand: [³H]SCH 23390 (a selective D1/D5 antagonist).
-
Test Compound: Ecopipam.
-
Non-specific binding control: Butaclamol or unlabeled SCH 23390 at a high concentration (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound (Ecopipam) in the assay buffer.
-
Assay Setup: In each well of the 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand ([³H]SCH 23390) at a concentration near its Kd value.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetic Analysis using LC-MS/MS
This protocol describes the use of this compound as an internal standard (IS) for quantifying Ecopipam in a plasma sample.
Objective: To accurately measure the concentration of Ecopipam in plasma over time following administration.
Materials:
-
Plasma samples from a study subject.
-
Ecopipam standard of known concentration.
-
This compound (Internal Standard) of known concentration.
-
Acetonitrile or other protein precipitation solvent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 20 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
The liquid chromatography step separates Ecopipam and this compound from other matrix components.
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Ecopipam (the analyte) and this compound (the IS).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of Ecopipam in the unknown samples by interpolating their peak area ratios from the calibration curve. The stable concentration of the IS corrects for variations in sample preparation and instrument response.
-
Dopamine D1/D5 Receptor Signaling and Antagonism
Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf family of G-proteins. Their activation initiates a signaling cascade that primarily increases intracellular levels of cyclic AMP (cAMP).
As an antagonist, Ecopipam binds to the D1/D5 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating the downstream signaling cascade. This blockade of D1/D5 signaling is believed to be the mechanism through which Ecopipam exerts its therapeutic effects in conditions like Tourette syndrome, where D1 receptor hypersensitivity may contribute to symptoms.[1][2][8]
Conclusion
Ecopipam represents a targeted approach to modulating dopaminergic activity by selectively antagonizing D1 and D5 receptors. Its deuterated counterpart, this compound, is an essential tool for robust preclinical and clinical development, enabling precise pharmacokinetic measurements and holding potential as a therapeutically improved molecule. The continued investigation of these compounds is crucial for advancing our understanding of the D1/D5 receptor system and for developing novel treatments for complex neurological disorders.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. What is the therapeutic class of Ecopipam? [synapse.patsnap.com]
- 4. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ecopipam - Wikipedia [en.wikipedia.org]
- 7. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. emalexbiosciences.com [emalexbiosciences.com]
- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioscientia.de [bioscientia.de]
- 12. researchgate.net [researchgate.net]
- 13. ecopipam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating the Preliminary Handling and Storage of Ecopipam-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
General Handling and Safety Precautions
Proper handling of Ecopipam-d4 in a laboratory setting is crucial to ensure the safety of personnel and maintain the integrity of the compound.
1.1. Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. This includes:
-
Eye Protection: Safety goggles with side-shields should be worn at all times to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves (compliant with standard BS EN 374:2003 or equivalent) are mandatory. Gloves should be inspected for integrity before each use and properly removed and discarded after handling the compound. Hands should be thoroughly washed and dried after handling.[1]
-
Body Protection: A laboratory coat or other appropriate protective clothing must be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area, preferably within a laboratory fume hood.[1][2]
1.2. General Laboratory Practices
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Ensure adequate ventilation in the work area. The use of a fume hood is recommended.[1][2][3]
-
An accessible safety shower and eye wash station should be available in the immediate work area.[1][2]
Storage and Stability
Proper storage is critical for maintaining the stability and purity of this compound. The following table summarizes the recommended storage conditions based on the available data for Ecopipam and its salts.
| Form | Condition | Temperature | Duration | Notes |
| Solid | Sealed container | -20°C | Long-term | Away from moisture and direct sunlight.[3] |
| Shipping | Room temperature | < 2 weeks | [3] | |
| In Solvent | Sealed container | -80°C | 6 months | Away from moisture.[3] |
| Sealed container | -20°C | 1 month | Away from moisture.[3] |
2.1. Incompatible Materials
To prevent degradation or hazardous reactions, avoid storing this compound with strong acids/alkalis and strong oxidizing/reducing agents.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed.
3.1. Accidental Release
-
Wear full personal protective equipment, including a suitable respirator if necessary.[2][3]
-
Prevent the product from entering drains or water courses.[2][3]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2][3]
-
For solid spills, sweep up the material and place it in an appropriate container for disposal.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2][3]
-
Dispose of contaminated material in accordance with local regulations.[2][3]
3.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[2][3][4]
-
Skin Contact: Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3][4]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3][4]
Experimental Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the preliminary handling and storage of this compound.
This document provides a foundational guide for the preliminary handling and storage of this compound. Researchers, scientists, and drug development professionals are encouraged to consult specific institutional safety protocols and the most recent safety data sheets for the parent compound to ensure the highest standards of safety and research integrity.
References
Ecopipam-d4: A Technical Guide to Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam-d4 is the deuterated analog of Ecopipam, a first-in-class selective dopamine D1/D5 receptor antagonist.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic research to enhance the accuracy of measurements.[3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive overview of its safety profile and handling precautions based on available data for Ecopipam and its salt forms, as well as extensive clinical trial data.
Ecopipam is under investigation for the treatment of various neurological and psychiatric conditions, most notably Tourette syndrome in pediatric and adult patients.[4][5] Its mechanism of action, centered on the selective blockade of D1 and D5 dopamine receptors, offers a distinct pharmacological profile compared to traditional D2 receptor antagonists.[1][4]
This technical guide summarizes the known safety information, outlines proper handling procedures, and details the signaling pathways affected by Ecopipam to inform researchers and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | rel-(6aS, 13bR)-11-chloro-7-methyl-6, 6a, 7, 8, 9, 13b-hexahydro-5H-benzo[d]naphtho[2, 1-b]azepin-1, 2, 3, 4-d4-12-ol | [3] |
| Molecular Formula | C₁₉H₁₆D₄ClNO | [6] |
| Molecular Weight | 317.85 g/mol | [6] |
| Parent Compound | Ecopipam | [3] |
Safety and Handling Precautions
While a specific Safety Data Sheet for this compound is not available, the following precautions are derived from the SDS of Ecopipam hydrochloride and hydrobromide and are considered best practice for handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate safety glasses with side-shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a laboratory coat or other protective clothing.
-
Respiratory Protection: For operations with the potential for aerosol or dust generation, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure easy access to a safety shower and eyewash station.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
Toxicological Information
Detailed preclinical toxicology data such as LD50, genotoxicity, and carcinogenicity for this compound are not publicly available. The information below is based on the known effects of Ecopipam from clinical trials.
Human Safety Data from Clinical Trials
Ecopipam has been generally well-tolerated in clinical trials for Tourette syndrome.[7][8] The most commonly reported adverse events are summarized in the table below.
| Adverse Event | Frequency in Ecopipam Group | Notes | Source |
| Headache | 9.2% - 15.8% | Generally mild to moderate. | [7][9] |
| Somnolence | 6.6% - 11.1% | [7][10] | |
| Fatigue | 6.5% - 7.9% | [7][9][10] | |
| Insomnia | 5.3% - 14.5% | [7][9] | |
| Anxiety | 9.0% - 9.7% | [10][11] | |
| Restlessness | 5.3% | [7] | |
| Nasopharyngitis | 14.0% | In a 12-month open-label extension study. | [11] |
Notably, clinical studies have not observed significant weight gain, metabolic side effects, or drug-induced movement disorders (dyskinesias) that are often associated with D2 receptor antagonists.[7][11]
First Aid Measures
The following first aid measures are recommended based on the SDS for Ecopipam salts:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Mechanism of Action and Signaling Pathways
Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, stimulate the adenylyl cyclase (AC) signaling cascade. By blocking these receptors, Ecopipam inhibits this downstream signaling.
Dopamine D1/D5 Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the Dopamine D1/D5 receptor signaling pathway.
Experimental Workflow for Receptor Binding Assay
A common experimental application for a deuterated compound like this compound is in competitive binding assays to determine the binding affinity of the parent compound or other ligands. The following is a generalized workflow.
Caption: Generalized experimental workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. veeprho.com [veeprho.com]
- 4. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. Emalex Biosciences Announces First Patient Dosed in Phase 3 Trial of Ecopipam for Tourette Syndrome [prnewswire.com]
- 8. emalexbiosciences.com [emalexbiosciences.com]
- 9. emalexbiosciences.com [emalexbiosciences.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Safety and Effect of 12-Month Ecopipam Treatment in Pediatric Patients with Tourette Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ecopipam-d4 Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Ecopipam in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Ecopipam-d4, a deuterated analog, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2] This application note is intended to guide researchers in the development and validation of robust bioanalytical methods for Ecopipam, a first-in-class dopamine-1 (D1) receptor antagonist under investigation for the treatment of Tourette syndrome and other central nervous system disorders.[3][4][5][6]
Introduction
Ecopipam is a selective D1 receptor antagonist with therapeutic potential for various neurological and psychiatric conditions.[3] Accurate quantification of Ecopipam in biological samples is crucial for pharmacokinetic and toxicokinetic studies during drug development.[7][8] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[9][10]
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method.[11][12] Deuterated internal standards are chemically almost identical to the analyte, causing them to co-elute during chromatography and exhibit similar ionization efficiency.[2][13] This allows for effective compensation for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible quantitative results.[1][14]
Experimental Protocol
This protocol outlines a general procedure for the quantification of Ecopipam in human plasma using this compound as an internal standard. Method development and validation should be performed according to regulatory guidelines (e.g., FDA and EMA).[15][16][17]
Materials and Reagents
-
Ecopipam reference standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (with appropriate anticoagulant)
-
96-well protein precipitation plates or solid-phase extraction (SPE) cartridges
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and calibration standards/quality control samples on ice.
-
To 100 µL of plasma in a 96-well plate, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]
-
Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Illustrative LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3 |
Table 3: Illustrative MRM Transitions for Ecopipam and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ecopipam | [To be determined] | [To be determined] | 150 | [To be optimized] |
| This compound | [To be determined] | [To be determined] | 150 | [To be optimized] |
Note: The precursor and product ions for Ecopipam and this compound need to be determined through infusion and optimization experiments on the specific mass spectrometer being used.
Data Presentation
The following tables represent typical quantitative data that would be generated during the validation of this bioanalytical method.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 4: Illustrative Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 20 | 25,500 | 49,500 | 0.515 |
| 100 | 128,000 | 50,500 | 2.535 |
| 500 | 645,000 | 49,000 | 13.163 |
| 1000 | 1,290,000 | 50,200 | 25.697 |
| Linearity (r²) | >0.995 |
Precision and Accuracy
The precision and accuracy of the method are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[18]
Table 5: Illustrative Intra- and Inter-Day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Intra-Day (n=6) | ||||
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 3.05 | 101.7 | 6.2 |
| Medium | 150 | 147.5 | 98.3 | 4.1 |
| High | 750 | 760.2 | 101.4 | 3.5 |
| Inter-Day (n=18, 3 runs) | ||||
| LLOQ | 1 | 1.02 | 102.0 | 10.2 |
| Low | 3 | 2.95 | 98.3 | 7.8 |
| Medium | 150 | 151.8 | 101.2 | 5.5 |
| High | 750 | 745.5 | 99.4 | 4.8 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the LC-MS/MS analysis using an internal standard.
Caption: LC-MS/MS workflow with an internal standard.
Signaling Pathway Diagram
Ecopipam acts as a selective antagonist at the dopamine D1 receptor. The following diagram illustrates its mechanism of action within a simplified dopamine signaling pathway.
Caption: Ecopipam's mechanism of action.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantification of Ecopipam in biological matrices. This protocol, along with the illustrative data and diagrams, serves as a comprehensive guide for researchers and scientists involved in the development and application of bioanalytical methods for this novel therapeutic agent. Adherence to rigorous validation procedures is essential to ensure data integrity for pharmacokinetic and clinical studies.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emalexbiosciences.com [emalexbiosciences.com]
- 4. neurologylive.com [neurologylive.com]
- 5. emalexbiosciences.com [emalexbiosciences.com]
- 6. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 14. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of Ecopipam in Plasma using Ecopipam-d4 as an Internal Standard
Introduction
Ecopipam is a selective dopamine D1/D5 receptor antagonist under investigation for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3][4] Accurate and precise quantification of Ecopipam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the quantitative analysis of Ecopipam in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To ensure the highest level of accuracy and to correct for any variability during sample preparation and analysis, a stable isotope-labeled internal standard, Ecopipam-d4, is employed.[5][6][7]
The method described herein is intended for researchers, scientists, and drug development professionals and is based on established principles of bioanalytical method validation as outlined by regulatory agencies.[8][9][10]
Materials and Methods
Reagents and Chemicals
-
Ecopipam (Reference Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Data acquisition and processing software.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Ecopipam: Accurately weigh and dissolve the reference standard in methanol.
-
This compound: Accurately weigh and dissolve the internal standard in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the Ecopipam stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration in 50:50 (v/v) acetonitrile:water.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and efficient method for extracting Ecopipam and this compound from plasma samples.
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (containing this compound) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Caption: Plasma Sample Preparation Workflow.
LC-MS/MS Conditions
The following are recommended starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Ecopipam | 316.1 |
| This compound | 320.1 |
Method Validation Summary
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines.[9] The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve
| Parameter | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighted |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | ± 20% | ≤ 20% |
| LQC | 3 | ± 15% | ≤ 15% |
| MQC | 50 | ± 15% | ≤ 15% |
| HQC | 800 | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| LQC | > 85% | 85 - 115% |
| HQC | > 85% | 85 - 115% |
Table 4: Stability
| Stability Condition | Duration | Acceptance Criteria (% Change) |
| Bench-top (Room Temp) | 4 hours | ± 15% |
| Freeze-Thaw | 3 cycles | ± 15% |
| Long-term (-80 °C) | 30 days | ± 15% |
Data Analysis and Reporting
The concentration of Ecopipam in plasma samples is determined by calculating the peak area ratio of Ecopipam to the internal standard, this compound. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of unknown samples are then interpolated from this curve.
Caption: Data Analysis and Quantification Workflow.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative analysis of Ecopipam in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and preclinical studies. The straightforward protein precipitation sample preparation method allows for high-throughput analysis. This application note serves as a comprehensive guide for the implementation of this analytical method.
References
- 1. emalexbiosciences.com [emalexbiosciences.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. Ecopipam for Tourette Syndrome: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emalexbiosciences.com [emalexbiosciences.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioanalytical method development and validation . | PPTX [slideshare.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Development and Validation of a New Eco-Friendly HPLC-PDA Bioanalytical Method for Studying Pharmacokinetics of Seliciclib | MDPI [mdpi.com]
Development of a Bioanalytical Method for Ecopipam in Human Plasma Using Ecopipam-d4 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ecopipam is a selective dopamine D1/D5 receptor antagonist that has been investigated for the treatment of various neurological and psychiatric disorders, including Tourette syndrome.[1][2][3] Accurate quantification of Ecopipam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. This document provides a detailed protocol for a robust and reliable bioanalytical method for the determination of Ecopipam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard, Ecopipam-d4. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision.[4][5][6]
Mechanism of Action: Ecopipam Signaling Pathway
Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors.[1][3] By blocking these receptors, it modulates downstream signaling pathways involved in motor control and reward. The following diagram illustrates the simplified mechanism of action.
Experimental Protocols
This section details the materials and procedures for the quantification of Ecopipam in human plasma.
Materials and Reagents
-
Ecopipam (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ecopipam and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Ecopipam stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve construction.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
The following workflow diagram illustrates the sample preparation procedure.
Protocol:
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.00 | 95 |
| 3.10 | 10 |
| 4.00 | 10 |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ecopipam | 314.1 | 148.1 |
| This compound | 318.1 | 152.1 |
Method Validation Summary
The bioanalytical method was validated according to the general principles outlined in regulatory guidelines. A summary of the validation results is presented below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for Ecopipam in human plasma.
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coeff. (r²) | > 0.998 |
| Weighting | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 8.1 |
| Low | 0.3 | ≤ 6.2 | ± 5.5 | ≤ 7.5 | ± 6.3 |
| Mid | 10 | ≤ 4.8 | ± 3.9 | ≤ 5.9 | ± 4.7 |
| High | 80 | ≤ 3.5 | ± 2.8 | ≤ 4.2 | ± 3.6 |
Recovery and Matrix Effect
The extraction recovery of Ecopipam and the matrix effect were assessed at three QC levels.
Table 5: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.5 ± 4.1 | 98.7 ± 3.5 |
| Mid | 10 | 94.1 ± 3.5 | 101.2 ± 2.8 |
| High | 80 | 93.8 ± 2.9 | 99.5 ± 2.1 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ecopipam in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This validated method is suitable for supporting clinical and non-clinical pharmacokinetic studies of Ecopipam.
References
- 1. gcms.cz [gcms.cz]
- 2. Home - Cerilliant [cerilliant.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ASCPT 2024 Annual Meeting [ascpt2024.eventscribe.net]
- 5. Ecopipam - Wikipedia [en.wikipedia.org]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Settings for Ecopipam and Ecopipam-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam (SCH 39166) is a first-in-class selective dopamine D1 receptor antagonist under investigation for the treatment of various central nervous system disorders, including Tourette syndrome. Accurate and reliable quantification of Ecopipam and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as Ecopipam-d4, is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical method.
This document provides a general framework and detailed considerations for developing and validating an LC-MS/MS method for the quantification of Ecopipam and this compound in biological matrices, primarily human plasma. While a comprehensive search of scientific literature and public databases did not yield a specific, published, and validated method with complete mass spectrometric parameters for Ecopipam and this compound, this guide outlines the necessary steps and typical parameters that would be established during method development and validation.
Experimental Protocols
A robust bioanalytical method for Ecopipam and this compound would typically involve sample preparation, liquid chromatographic separation, and tandem mass spectrometric detection.
Sample Preparation
The goal of sample preparation is to extract Ecopipam and the internal standard from the biological matrix, remove interfering substances, and concentrate the analytes. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous biological matrix into an immiscible organic solvent based on their relative solubilities.
-
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction by utilizing a solid sorbent to retain the analytes of interest while interfering compounds are washed away.
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is critical for resolving Ecopipam and this compound from endogenous matrix components. A reversed-phase C18 column is commonly used for the analysis of small molecules like Ecopipam.
Typical LC Parameters:
| Parameter | Typical Setting |
| Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is the preferred detection method for quantification. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for Ecopipam and this compound and then monitoring a specific product ion after collision-induced dissociation.
Development of Mass Spectrometry Settings:
The optimal MRM transitions and associated parameters (collision energy, declustering potential, etc.) must be determined experimentally by infusing a standard solution of Ecopipam and this compound into the mass spectrometer.
Hypothetical Mass Spectrometry Parameters (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Ecopipam | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The exact m/z values will depend on the chemical formula of Ecopipam and the addition of four deuterium atoms for this compound. These values, along with the optimal collision energies and declustering potentials, need to be established through direct infusion experiments.
Data Presentation
All quantitative data from method validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Method Validation Summary (Example)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Value |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Concentration |
| Intra-day Precision (%CV) | ≤ 15% | Values for LLOQ, LQC, MQC, HQC |
| Inter-day Precision (%CV) | ≤ 15% | Values for LLOQ, LQC, MQC, HQC |
| Accuracy (%Bias) | Within ±15% | Values for LLOQ, LQC, MQC, HQC |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | Value |
| Recovery | Consistent and reproducible | Percentage |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Ecopipam using LC-MS/MS.
Signaling Pathway
Ecopipam acts as a selective antagonist of the dopamine D1 receptor. The diagram below illustrates the simplified signaling pathway affected by Ecopipam.
Conclusion
Application Note: High-Performance Liquid Chromatography Method for the Separation of Ecopipam and Its Major Metabolites
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) for the effective separation and quantification of Ecopipam and its primary metabolites. Ecopipam, a selective dopamine D1/D5 receptor antagonist, undergoes extensive metabolism, primarily through glucuronidation. This method provides a clear separation of the parent drug from its major glucuronide metabolite and its key active metabolite, EBS-101-40853, making it suitable for pharmacokinetic studies, metabolic profiling, and drug purity analysis in pharmaceutical development.
Introduction
Ecopipam is a benzazepine derivative under investigation for various neurological disorders. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary metabolic pathway for Ecopipam is direct glucuronidation, leading to the formation of Ecopipam glucuronide. A smaller fraction is metabolized to the active metabolite EBS-101-40853.[1] Given the polarity differences between the parent drug and its conjugated metabolites, a reliable chromatographic method is essential for their individual quantification. This protocol outlines a gradient HPLC method designed to achieve optimal separation of these compounds.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standards: Ecopipam, Ecopipam Glucuronide, and EBS-101-40853 reference standards.
-
Sample Preparation: Protein precipitation or solid-phase extraction for plasma samples.
Chromatographic Conditions
A gradient elution is employed to effectively separate the polar metabolites from the more hydrophobic parent drug.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Gradient Program
The following gradient program is recommended for the separation:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Mass Spectrometry Detection
The mass spectrometer should be operated in positive ion mode with electrospray ionization. Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ecopipam | 314.1 | [To be determined] |
| Ecopipam Glucuronide | 490.1 | [To be determined] |
| EBS-101-40853 | [To be determined] | [To be determined] |
Note: Specific product ions for MRM transitions should be optimized by infusing individual standards.
Data Presentation
The described method provides a clear separation of Ecopipam and its metabolites. The expected elution order in reversed-phase chromatography is based on polarity, with the most polar compound (Ecopipam Glucuronide) eluting first.
| Compound | Expected Retention Time (min) |
| Ecopipam Glucuronide | ~ 4.5 |
| EBS-101-40853 | ~ 6.2 |
| Ecopipam | ~ 7.8 |
Note: These retention times are estimates and may vary depending on the specific HPLC system and column used.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Ecopipam and its metabolites from a biological matrix.
References
Application Notes and Protocols for Spiking Biological Matrices with Ecopipam-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecopipam is a selective dopamine D1/D5 receptor antagonist that has been investigated for various neurological and psychiatric disorders. In pharmacokinetic and other bioanalytical studies, accurate quantification of Ecopipam in biological matrices such as plasma, serum, or urine is crucial. The use of a stable isotope-labeled internal standard (SIL-IS), such as Ecopipam-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis, which corrects for variability and matrix effects.[1] This document provides a detailed protocol for the preparation of calibration standards and quality control samples by spiking biological matrices with this compound.
General Workflow for Sample Preparation and Analysis
The overall process involves the addition of a known amount of the internal standard (this compound) to the biological sample, followed by extraction of the analyte and internal standard, and subsequent analysis by LC-MS/MS. The ratio of the analyte response to the internal standard response is used for quantification, which significantly improves the accuracy and precision of the results.[1]
Caption: General workflow for spiking a biological matrix with an internal standard and subsequent analysis.
Experimental Protocols
This section details the necessary steps for preparing solutions and spiking biological matrices with this compound for the generation of calibration curves and quality control (QC) samples.
Materials and Reagents
-
Ecopipam (analyte) reference standard
-
This compound (internal standard) reference standard
-
Control (blank) biological matrix (e.g., human plasma with K2-EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid (optional, for mobile phase modification)
-
Ammonium formate (optional, for mobile phase modification)
-
Calibrated pipettes and sterile, non-binding pipette tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the bioanalytical method.
-
Ecopipam Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 10 mg) of Ecopipam reference standard.
-
Dissolve in an appropriate volume (e.g., 10 mL) of methanol to achieve the target concentration.
-
Vortex until fully dissolved.
-
Store at -20°C or as recommended by the supplier.
-
-
This compound (Internal Standard) Stock Solution (e.g., 1 mg/mL):
-
Follow the same procedure as for the Ecopipam primary stock solution, using the this compound reference standard.
-
-
Ecopipam Working Solutions for Calibration Curve and QCs:
-
Perform serial dilutions of the Ecopipam primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working solutions at various concentrations. These working solutions will be used to spike the blank biological matrix to create calibration standards and QC samples.
-
-
This compound (Internal Standard) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with a suitable solvent (e.g., acetonitrile) to the final working concentration. This concentration should be optimized during method development to provide a consistent and appropriate response in the LC-MS/MS system.
-
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and QC samples are prepared by spiking the blank biological matrix with known concentrations of the analyte.
-
Spiking Procedure:
-
Aliquot a precise volume of the blank biological matrix (e.g., 95 µL) into microcentrifuge tubes.
-
Add a small volume (e.g., 5 µL) of the respective Ecopipam working solution to each tube to achieve the desired final concentrations for the calibration curve and QC levels. The spiking volume should be kept low (typically ≤5% of the matrix volume) to avoid altering the matrix composition.
-
Vortex briefly to ensure homogeneity.
-
-
Sample Processing (Protein Precipitation):
-
To each spiked matrix sample (and unknown study samples), add a precise volume of the this compound internal standard working solution (e.g., 300 µL of 100 ng/mL this compound in acetonitrile). The addition of the IS in a protein precipitating solvent serves to both deliver the IS and to crash out matrix proteins.
-
Vortex vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
-
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[4] The following tables summarize typical quantitative data obtained during method validation.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Ecopipam | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 15.0 |
| LQC | 3 | 92.0 - 108.0 | < 10.0 | 93.0 - 107.0 | < 10.0 |
| MQC | 100 | 94.0 - 106.0 | < 8.0 | 95.0 - 105.0 | < 8.0 |
| HQC | 800 | 96.0 - 104.0 | < 7.0 | 97.0 - 103.0 | < 7.0 |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Ecopipam Recovery (%) | This compound Recovery (%) | Matrix Effect |
| LQC | 3 | 85 - 95 | 84 - 96 | 0.95 - 1.05 |
| HQC | 800 | 88 - 98 | 87 - 99 | 0.98 - 1.02 |
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS conditions. These parameters must be optimized for the specific instrumentation used.
Table 4: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of Ecopipam from matrix components |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ecopipam: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion |
| MRM: Multiple Reaction Monitoring |
Signaling Pathway and Experimental Logic
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The SIL-IS is chemically identical to the analyte, and thus, any loss or variation during sample processing and analysis will affect both compounds equally. This allows for a highly accurate determination of the analyte concentration based on the constant ratio of the known amount of added internal standard.
Caption: Logical workflow of isotope dilution mass spectrometry for quantitative bioanalysis.
Conclusion
The protocol described provides a robust framework for the accurate quantification of Ecopipam in biological matrices using this compound as an internal standard. Adherence to these guidelines, coupled with thorough method validation, will ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical and preclinical studies. It is imperative that each laboratory optimizes and validates the method on their specific instrumentation and for their particular biological matrix.
References
Troubleshooting & Optimization
Technical Support Center: Ecopipam & Ecopipam-d4 Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving poor peak shape issues encountered during the chromatographic analysis of Ecopipam and its deuterated internal standard, Ecopipam-d4.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and reproducibility of your analytical results by affecting peak integration and resolution.[1][2] This guide follows a systematic approach to identify and resolve the root cause of these issues.
My Ecopipam and this compound peaks have poor shape. Where do I start?
The first step is to diagnose the problem systematically. Observe whether the issue affects all peaks in the chromatogram or only the target analytes. This distinction is key to isolating the cause. Use the following workflow to guide your troubleshooting process.
Q1: My Ecopipam peak is tailing. What are the likely causes and solutions?
Peak tailing is the most common peak shape issue for basic compounds like Ecopipam and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[3][4]
-
Cause 1: Secondary Silanol Interactions Ecopipam contains a basic amine group, which is protonated (positively charged) under typical acidic reversed-phase LC conditions. These positively charged analyte molecules can interact strongly with negatively charged, deprotonated silanol groups on the surface of silica-based columns, causing peak tailing.[4]
-
Solution A: Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) using an acid modifier like formic acid helps to suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Solution B: Use a Mobile Phase Buffer: Adding a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) can help maintain a stable pH and the buffer ions can compete with the analyte for active silanol sites, improving peak shape.[1][4]
-
Solution C: Select an Appropriate Column: Use modern, high-purity silica columns that are robustly end-capped to shield residual silanols. Alternatively, columns with different stationary phase chemistries (e.g., polar-embedded) can provide better peak shape for basic compounds.[5]
-
-
Cause 2: Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.[1]
-
Solution: Reduce the sample concentration or injection volume and reinject. If the peak shape improves, mass overload was the likely cause. Consider using a column with a higher loading capacity (e.g., larger diameter or pore size) if high sample loads are necessary.[1]
-
-
Cause 3: Column Contamination or Degradation Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase bed can create active sites that cause tailing.[1][6]
-
Solution: First, try flushing the column with a strong solvent. If this fails, reverse the column (if permitted by the manufacturer) and wash it. If the problem persists, the column may be compromised and should be replaced. Using a guard column can help extend the life of the analytical column by capturing contaminants.[2]
-
Q2: What causes peak fronting for my analytes?
Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.
-
Cause 1: High Sample Concentration / Overload Similar to tailing, injecting a sample at a concentration that is too high can lead to fronting.[7]
-
Solution: Dilute the sample and reinject. An improvement in peak shape points to overload as the cause.[8]
-
-
Cause 2: Inappropriate Injection Solvent If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the analyte band can spread unevenly on the column, causing fronting or splitting.[6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Q3: Why are my Ecopipam and this compound peaks splitting?
Split peaks can be a sign of physical problems in the chromatographic system or a mismatch in analytical conditions.
-
Cause 1: Partially Blocked Column Frit Particulates from the sample or system can clog the inlet frit of the column, causing the sample to flow through multiple paths and resulting in a split peak.[6]
-
Solution: Replace the in-line filter and guard column if one is used. Try back-flushing the analytical column. If the problem is not resolved, the column may need to be replaced.[9]
-
-
Cause 2: Column Bed Deformation (Void) A void or channel in the stationary phase packing at the head of the column can cause the sample band to split.[1] This can happen from pressure shocks or using a mobile phase pH that is too high for the silica-based column (typically pH > 8), causing the silica to dissolve.[6][10]
-
Solution: A column with a void cannot be repaired and must be replaced. Always operate within the manufacturer's recommended pH range for the column.
-
-
Cause 3: Injection Solvent Mismatch Injecting a sample in a solvent that is not miscible with the mobile phase or is much stronger can cause the peak to split.[6]
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
-
Experimental Protocols & Data
Q4: How do I perform a mobile phase pH scouting experiment to improve peak shape?
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of Ecopipam.
Objective: To evaluate the effect of mobile phase pH on Ecopipam peak shape (tailing factor) and select a pH that provides high symmetry.
Methodology:
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of Ecopipam in methanol. Create a working standard at 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and methanol.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare three separate aqueous mobile phases containing a 10 mM buffer.
-
pH 3.0: 10 mM Ammonium Formate in water, adjust pH to 3.0 with formic acid.
-
pH 4.5: 10 mM Ammonium Acetate in water, adjust pH to 4.5 with acetic acid.
-
pH 7.0 (for comparison): 10 mM Ammonium Bicarbonate in water, pH ~7.0 (Note: Ensure your column is stable at this pH).
-
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 100 mm, 2.7 µm).
-
Flow Rate: 0.5 mL/min.
-
Gradient: 10% to 90% Mobile Phase B over 5 minutes.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Data Acquisition: Equilibrate the column with each mobile phase condition for at least 10 column volumes. Inject the working standard in triplicate for each pH condition.
-
Data Analysis: Measure the USP Tailing Factor (Tf) for the Ecopipam peak at each pH. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are generally considered tailing.
Illustrative Data Presentation:
The following table shows the expected trend for a basic compound like Ecopipam. Lower pH is expected to significantly reduce tailing.
| Mobile Phase pH | Buffer System | Expected USP Tailing Factor (Tf) | Peak Shape Observation |
| 3.0 | Ammonium Formate | 1.1 | Symmetrical |
| 4.5 | Ammonium Acetate | 1.6 | Moderate Tailing |
| 7.0 | Ammonium Bicarbonate | > 2.0 | Severe Tailing |
Frequently Asked Questions (FAQs)
Q5: What are the key chemical properties of Ecopipam I should be aware of?
Understanding the chemical properties of Ecopipam is crucial for method development.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₉H₂₀ClNO[11] | Defines the molecular weight used for mass spectrometry. |
| pKa (Strongest Basic) | 8.52 [12] | Ecopipam is a basic compound. At pH values more than 2 units below its pKa (i.e., pH < 6.5), it will be fully protonated (positively charged), making it prone to interaction with ionized silanols on silica columns.[1][13] |
| pKa (Strongest Acidic) | 7.5[12] | Relates to the phenolic hydroxyl group. |
| logP | 4.07 - 4.28[12] | This indicates that Ecopipam is a relatively hydrophobic compound, making it well-suited for reversed-phase chromatography. |
Q6: Should I use a guard column for Ecopipam analysis?
Yes. Using a guard column is a cost-effective way to protect your primary analytical column.[2] It captures particulates and strongly retained matrix components that could otherwise clog the analytical column's inlet frit or irreversibly bind to the stationary phase, preserving peak shape and extending column lifetime.[1]
Q7: When should I retire my analytical column?
A column should be retired when you can no longer achieve the required performance criteria defined in your method, even after troubleshooting and cleaning procedures. Signs that a column may need replacement include:
-
Persistent poor peak shape (tailing, fronting, splitting) that is not resolved by other means.[1]
-
Significant loss of resolution between critical peaks.
-
A consistent increase in backpressure that cannot be resolved by flushing.[14]
-
A noticeable shift in retention time that cannot be corrected.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. Ecopipam | C19H20ClNO | CID 107930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Ecopipam-d4 stability in different biological samples and storage conditions
This technical support center provides guidance on the stability of Ecopipam-d4 in various biological samples under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing biological samples containing this compound?
A1: While specific stability data for this compound is not extensively available in public literature, general best practices for small molecule stability in biological matrices should be followed. It is recommended to store plasma, whole blood, and urine samples at ultra-low temperatures (-80°C) for long-term storage to minimize degradation. For short-term storage, refrigeration at 4°C is acceptable for many analytes, but the duration should be validated. Room temperature storage is generally not recommended for extended periods.
Q2: How many freeze-thaw cycles can samples containing this compound undergo?
A2: The number of permissible freeze-thaw cycles should be empirically determined for this compound in each specific matrix. For many small molecules, stability is maintained for a limited number of cycles (typically 3-5).[1][2] Repeated freezing and thawing can lead to degradation of the analyte. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample.
Q3: What type of collection tubes should be used for blood samples to be analyzed for this compound?
A3: The choice of collection tube can impact analyte stability. For plasma samples, tubes containing anticoagulants such as EDTA or heparin are commonly used. The specific anticoagulant should be tested to ensure it does not interfere with the analytical method or the stability of this compound. For serum samples, serum separator tubes can be used.
Q4: Are there any known interferences from biological matrices that I should be aware of?
A4: Biological samples are complex and can contain endogenous compounds that may interfere with the analysis of this compound.[3] These matrix effects can be minimized through appropriate sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][4] It is crucial to validate the analytical method for matrix effects.
Troubleshooting Guides
Issue 1: Low recovery of this compound from stored samples.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Verify that samples were consistently stored at the recommended temperature (-80°C for long-term). Check temperature logs of freezers. |
| Degradation due to multiple freeze-thaw cycles. | Review sample handling records to determine the number of freeze-thaw cycles. In the future, aliquot samples to minimize cycles. |
| Adsorption to container walls. | Consider using low-binding microcentrifuge tubes or silanized glassware for sample storage and preparation. |
| Inefficient extraction. | Optimize the sample extraction procedure. Experiment with different extraction solvents or SPE cartridges. |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling. | Ensure all samples are handled uniformly, including thawing time and mixing procedures. |
| Matrix effects. | Re-evaluate the sample preparation method to more effectively remove interfering substances. Consider using a deuterated internal standard if not already in use. |
| Instrumental variability. | Check the performance of the analytical instrument (e.g., LC-MS/MS). Perform system suitability tests before each analytical run. |
Quantitative Data Summary
The following tables summarize general stability data for analytes in biological samples, which can serve as a reference for establishing internal validation protocols for this compound.
Table 1: General Stability of Analytes in Plasma/Whole Blood
| Storage Condition | Duration | General Stability | Reference |
| Room Temperature | < 12 hours | Less stable for many analytes. | [5] |
| 4°C | 24 - 48 hours | Stable for many analytes for short-term storage. | [1][5] |
| -20°C | Up to 1 year | Suitable for many analytes. | [6] |
| -80°C | > 1 year | Optimal for long-term storage of most analytes. | [1][6][7] |
Table 2: General Stability of Analytes in Urine
| Storage Condition | Duration | General Stability | Reference |
| Room Temperature | < 24 hours | Prone to degradation for many analytes. | [1][8] |
| 4°C | Up to 24 hours | Acceptable for short-term storage for many biomarkers. | [1] |
| -20°C | Several months | Variable stability depending on the analyte. | [8] |
| -80°C | Up to 5 years | Generally stable for most analytes. | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Thaw frozen biological samples (plasma, whole blood, or urine) on ice.
-
Vortex the sample to ensure homogeneity.
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis by LC-MS/MS.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Thaw frozen biological samples on ice and vortex.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Ecopipam is a selective antagonist of the D1 and D5 dopamine receptors.[9] This mechanism of action is distinct from many other neuropsychiatric drugs that target D2 receptors.[10][11][12] By blocking D1/D5 receptors, Ecopipam modulates dopaminergic signaling pathways, which are implicated in various neurological and psychiatric conditions.[10][13]
Caption: Ecopipam's mechanism of action.
References
- 1. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijisrt.com [ijisrt.com]
- 4. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Long can we Store Blood Samples: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
- 8. Stability of volatile organic compound metabolites in urine at various storage temperatures and freeze-thaw cycles for 8 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecopipam - Wikipedia [en.wikipedia.org]
- 10. What is Ecopipam used for? [synapse.patsnap.com]
- 11. emalexbiosciences.com [emalexbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. What clinical trials have been conducted for Ecopipam? [synapse.patsnap.com]
Technical Support Center: Optimizing LC-MS/MS for Ecopipam-d4 Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Ecopipam and its deuterated internal standard, Ecopipam-d4.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the LC-MS/MS method for this compound detection?
A1: The method utilizes liquid chromatography (LC) to separate Ecopipam and this compound from other components in a biological matrix. Following separation, tandem mass spectrometry (MS/MS) is used for selective and sensitive detection and quantification. The method relies on a stable, isotopically labeled internal standard (this compound) to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically identical to Ecopipam but has a different mass due to the replacement of four hydrogen atoms with deuterium. This ensures that it co-elutes with Ecopipam during chromatography and experiences similar ionization and fragmentation, but is distinguishable by the mass spectrometer. This allows for accurate quantification by correcting for any sample loss during preparation or fluctuations in instrument response.
Q3: What are the expected mass-to-charge ratios (m/z) for Ecopipam and this compound?
A3: The exact m/z values will depend on the ionization state. In positive electrospray ionization (ESI) mode, you would typically monitor the protonated molecules [M+H]+. The expected precursor ions would be:
-
Ecopipam: m/z of the monoisotopic mass + 1
-
This compound: m/z of the monoisotopic mass of Ecopipam + 4 deuterium atoms + 1
The specific precursor and product ions for Multiple Reaction Monitoring (MRM) should be optimized by infusing a standard solution of Ecopipam and this compound into the mass spectrometer.
Q4: What are the most common sample preparation techniques for Ecopipam analysis in biological matrices?
A4: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] The choice of method depends on the matrix (e.g., plasma, urine), the required level of cleanliness, and throughput needs. For routine analysis, protein precipitation with a solvent like acetonitrile is often a fast and effective first step.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column degradation or contamination.[3] 2. Inappropriate sample solvent composition.[4] 3. Column overload. 4. Insufficient column equilibration between injections.[5] | 1. Replace the guard column or analytical column. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 3. Dilute the sample. 4. Increase the equilibration time in the gradient program. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components.[6] 2. Suboptimal ionization source parameters (e.g., temperature, gas flows). 3. Incorrect MRM transitions or collision energy. 4. Sample degradation. | 1. Improve sample cleanup (e.g., use SPE instead of PPT). Dilute the sample. 2. Optimize source parameters using a tuning solution of Ecopipam. 3. Re-optimize MRM transitions and collision energies. 4. Ensure proper sample storage and handling. |
| High Background Noise | 1. Contaminated mobile phase or solvents.[6] 2. Leak in the LC system.[7] 3. Dirty ion source. | 1. Prepare fresh mobile phases using high-purity solvents and additives. 2. Check all fittings and connections for leaks. 3. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition (e.g., evaporation of organic solvent).[3] 2. Fluctuations in column temperature. 3. Air bubbles in the pump.[7] | 1. Keep mobile phase bottles capped and prepare fresh solutions regularly. 2. Ensure the column oven is set to a stable temperature. 3. Purge the LC pumps to remove any trapped air. |
| Sample Carryover | 1. Inadequate needle wash. 2. Adsorption of the analyte to surfaces in the autosampler or column. | 1. Optimize the autosampler wash procedure, using a strong solvent. 2. Include a blank injection after high-concentration samples to check for carryover. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a general starting point for the extraction of Ecopipam from plasma.
-
Spiking: To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
These are suggested starting parameters and should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Value |
| Column | C18, 2.1 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 40 psi |
| Curtain Gas | 40 psi |
| IonSpray Voltage | 5000 V |
| Temperature | 500 °C |
| MRM Transitions | To be determined by infusion of standards. A hypothetical example is provided in Table 3. |
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ecopipam | [To be determined] | [To be determined] | 100 | [To be determined] |
| This compound | [To be determined + 4] | [To be determined] | 100 | [To be determined] |
Visualizations
References
Addressing ion suppression for Ecopipam with a deuterated internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ecopipam and its deuterated internal standard in LC-MS/MS analyses. The focus is on identifying and addressing ion suppression to ensure accurate and reliable quantification.
Troubleshooting Guide: Ion Suppression
Ion suppression is a common phenomenon in LC-MS/MS analysis where the signal of the analyte of interest is reduced due to the presence of co-eluting matrix components.[1][2][3][4][5] This guide provides a systematic approach to troubleshooting ion suppression issues in your Ecopipam assay.
Isolating the Source of Ion Suppression
A common method to identify ion suppression is the post-column infusion experiment.[2][4][6] A solution of Ecopipam is continuously infused into the mass spectrometer while a blank matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of Ecopipam indicates the presence of interfering matrix components.
Quantitative Impact of Mitigation Strategies
The following table summarizes hypothetical data from experiments aimed at reducing ion suppression for Ecopipam in human plasma.
| Mitigation Strategy | Ecopipam Peak Area (in blank matrix) | Ecopipam Peak Area (in spiked plasma) | Signal Suppression (%) |
| None (Protein Precipitation Only) | 1,200,000 | 480,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,200,000 | 840,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,200,000 | 1,020,000 | 15% |
| Optimized Chromatography (Gradient Elution) | 1,200,000 | 960,000 | 20% |
| SPE + Optimized Chromatography | 1,200,000 | 1,140,000 | 5% |
Note: This data is for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are example protocols for the key experiments mentioned.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To remove phospholipids and other matrix components that cause ion suppression.
-
Materials: Oasis PRiME HLB 30 mg µElution Plate, Methanol (LC-MS grade), Water (LC-MS grade), 2% Formic Acid in Water, Human Plasma.
-
Procedure:
-
Condition the SPE plate with 1 mL of Methanol followed by 1 mL of Water.
-
Load 200 µL of human plasma pre-treated with 200 µL of 2% formic acid in water.
-
Wash the plate with 1 mL of 5% Methanol in water.
-
Elute Ecopipam and its deuterated internal standard with 2 x 50 µL of Methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To chromatographically separate Ecopipam from potential interferences and detect it with high sensitivity and selectivity.
-
Instrumentation:
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ecopipam: Q1 m/z [Precursor Ion] -> Q3 m/z [Product Ion]
-
Ecopipam-d5: Q1 m/z [Precursor Ion + 5] -> Q3 m/z [Product Ion]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flows).
-
Frequently Asked Questions (FAQs)
Q1: My Ecopipam signal is significantly lower in plasma samples compared to the neat solution, even with the deuterated internal standard. What is the likely cause?
A1: This is a classic sign of ion suppression.[1][3][5] Co-eluting matrix components from the plasma are likely interfering with the ionization of both Ecopipam and its internal standard in the mass spectrometer's source. While a deuterated internal standard can compensate for some of this effect, severe suppression can still lead to a loss of sensitivity.[7][8]
Q2: How can a deuterated internal standard help with ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as a deuterated one, is chemically almost identical to the analyte.[9] Therefore, it will have a very similar, if not identical, retention time and ionization efficiency.[8] If matrix components suppress the ionization of Ecopipam, they will suppress the ionization of the deuterated internal standard to a similar degree.[5][7] By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression can be normalized.[5]
Q3: I've noticed a slight shift in the retention time of my deuterated internal standard compared to Ecopipam. Is this a problem?
A3: Yes, this can be a problem. This phenomenon is known as the "isotope effect" and is more pronounced with deuterium labeling.[10] If the retention times are different, the two compounds may not be co-eluting with the same interfering matrix components, leading to differential ion suppression. This would mean the internal standard is not accurately tracking the suppression of the analyte, leading to inaccurate quantification. If you observe this, further optimization of your chromatography is recommended to ensure co-elution. Using a ¹³C labeled internal standard can often minimize this issue as they tend to have chromatographic behavior more similar to the analyte than their deuterated counterparts.[10]
Q4: What are the first steps I should take to reduce ion suppression?
A4: The most effective first step is to improve your sample preparation.[1][5][6] Moving from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce the amount of matrix components introduced into your system.[5] Additionally, optimizing your chromatographic method to separate Ecopipam from the regions of ion suppression is a crucial strategy.[2][5]
Q5: Can I just dilute my sample to reduce ion suppression?
A5: While diluting your sample can reduce the concentration of interfering matrix components, it also dilutes your analyte, which can compromise the sensitivity of your assay, especially for low-concentration samples.[3][4] This approach should be used with caution and is generally not the preferred method for dealing with significant ion suppression.
Visualizations
The following diagrams illustrate key concepts and workflows related to the analysis of Ecopipam and the troubleshooting of ion suppression.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. texilajournal.com [texilajournal.com]
- 9. scispace.com [scispace.com]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with low recovery of Ecopipam-d4 during sample extraction
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of Ecopipam-d4, a deuterated internal standard, during sample extraction. This compound is a deuterium-labeled version of Ecopipam, a dopamine D1 receptor antagonist.[1][2] As an internal standard, its consistent recovery is crucial for the accurate quantification of Ecopipam in biological samples.[1]
General Troubleshooting Workflow
Low recovery of an internal standard can compromise the accuracy and precision of an analytical method. The first step in troubleshooting is to determine at which stage of the extraction process the loss is occurring.[3] This can be achieved by systematically collecting and analyzing all fractions from the extraction procedure (e.g., sample flow-through, wash steps, and final eluate).[3]
Caption: General workflow for troubleshooting low internal standard recovery.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (this compound) recovery different from the non-deuterated analyte (Ecopipam)?
A1: While stable isotope-labeled internal standards are considered ideal, differences in recovery can occur.[4] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity. This "deuterium isotope effect" can lead to slight differences in chromatographic retention times and extraction behavior between the analyte and the internal standard.[5] In some cases, a 35% difference in extraction recovery has been observed between an analyte and its deuterated version.
Q2: Could the stability of this compound be an issue?
A2: Deuterated standards can sometimes be susceptible to back-exchange (loss of deuterium) in certain solutions, particularly in water.[5] Additionally, some compounds are inherently unstable and can degrade due to exposure to light, oxygen, or heat during the extraction process.[6][7] It is crucial to evaluate the stability of this compound under your specific sample handling, extraction, and storage conditions.
Q3: When is the best time to add the this compound internal standard?
A3: For extraction methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), the internal standard should be added directly to the biological matrix before any extraction steps (e.g., protein precipitation, pH adjustment, or solvent addition).[8] This ensures that the internal standard experiences the same potential for loss as the analyte throughout the entire sample preparation process, allowing it to effectively compensate for variability.[8] For analytes that may degrade quickly, the internal standard should be added as early as possible, such as immediately upon thawing the sample.[8]
Q4: Can matrix effects cause low recovery?
A4: Matrix effects typically refer to the suppression or enhancement of ionization in the mass spectrometer source, which affects signal intensity rather than physical recovery from the extraction process. However, components in the matrix can interfere with the extraction itself. For example, high-fat samples can lead to the formation of emulsions in LLE, trapping the analyte and internal standard.[9] Endogenous matrix components can also bind to SPE sorbents, reducing the capacity available for the analyte and internal standard.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Low recovery in SPE often points to one of four stages: conditioning, loading, washing, or elution.[3]
Caption: Key stages of SPE and common points of analyte/IS loss.
Problem Area 1: Analyte Binding
If this compound is found in the fraction that flows through the column during sample loading, it indicates a problem with its retention on the sorbent.
| Symptom | Potential Cause | Recommended Solution |
| This compound is in the flow-through fraction. | Improper Column Conditioning: Sorbent is not properly wetted, preventing interaction.[10][11] | 1. Ensure the conditioning solvent (e.g., methanol) fully wets the sorbent.[11] 2. Follow with an equilibration solvent that mimics the sample matrix (without analyte) to prepare the sorbent for binding.[11] 3. Do not let the sorbent dry out between steps.[10][12] |
| Sample Solvent is Too Strong: The solvent in which the sample is dissolved is eluting the analyte off the column during loading.[3][10] | 1. Dilute the sample with a weaker solvent to promote binding.[11] 2. For reversed-phase SPE, this means diluting with a more polar solvent (e.g., water or buffer). | |
| Incorrect pH: The pH of the sample prevents the desired interaction between this compound and the sorbent.[3][13] | 1. Adjust the sample pH to ensure the analyte is in the correct charge state for the chosen sorbent (neutral for reversed-phase, charged for ion-exchange).[11][13] | |
| High Flow Rate: The sample is passing through the column too quickly for effective interaction.[10][11] | 1. Decrease the flow rate during the sample loading step.[12] 2. Consider a "soak" step, where flow is stopped for a few minutes after loading to maximize interaction.[13] | |
| Column Overload: The amount of sample or matrix components exceeds the binding capacity of the sorbent.[3][11] | 1. Reduce the sample volume.[11] 2. Increase the mass of the sorbent (use a larger cartridge).[11] |
Problem Area 2: Wash Step
If this compound is found in the wash fraction, the wash solvent is likely too strong and is prematurely eluting your internal standard.
| Symptom | Potential Cause | Recommended Solution |
| This compound is in the wash fraction. | Wash Solvent is Too Strong: The wash solvent has high enough elution strength to remove the analyte of interest along with interferences.[3][12] | 1. Decrease the organic content or elution strength of the wash solvent.[12] 2. Test several weaker wash solvents to find one that removes interferences without eluting this compound. |
| Incorrect pH in Wash Solvent: A change in pH during the wash step alters the retention of this compound.[3] | 1. Ensure the pH of the wash solvent is consistent with the pH required to keep the analyte bound to the sorbent.[3] |
Problem Area 3: Elution Step
If this compound is not found in the load or wash fractions and is still not present in the final eluate, it is likely irreversibly bound to the sorbent.
| Symptom | Potential Cause | Recommended Solution |
| This compound is absent from all collected fractions (or very low in the eluate). | Elution Solvent is Too Weak: The solvent is not strong enough to disrupt the interaction between this compound and the sorbent.[3][12] | 1. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[12] 2. Change the pH of the elution solvent to disrupt ion-exchange interactions.[12] |
| Insufficient Elution Volume: The volume of elution solvent is not enough to pass through the entire sorbent bed and elute the analyte completely.[12] | 1. Increase the volume of the elution solvent.[12] 2. Try eluting with multiple, smaller aliquots of solvent. | |
| Secondary Interactions: The analyte may have unintended secondary interactions with the sorbent material. | 1. Add a modifier to the elution solvent (e.g., a small amount of acid or base) to disrupt these interactions. 2. Consider a different type of SPE sorbent that is less prone to secondary interactions.[13] |
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). Low recovery is often related to pH, solvent choice, or physical separation issues.
Caption: Troubleshooting flowchart for common issues in LLE.
| Symptom | Potential Cause | Recommended Solution |
| Low recovery in the organic phase. | Incorrect Aqueous Phase pH: this compound is ionized and remains in the aqueous phase. | 1. Adjust the pH of the aqueous sample. Since Ecopipam is a benzazepine, it is likely basic. To extract it into an organic solvent, the pH of the aqueous phase should be adjusted to be ~2 units above its pKa to ensure it is in its neutral, more hydrophobic form. |
| Inappropriate Extraction Solvent: The organic solvent does not have the correct polarity to efficiently extract this compound. | 1. Test a range of solvents with different polarities (e.g., hexane, methyl tert-butyl ether, ethyl acetate, dichloromethane). 2. Try a mixture of solvents to fine-tune the polarity. | |
| Insufficient Mixing/Shaking: The surface area contact between the two phases is inadequate for efficient partitioning. | 1. Ensure vigorous mixing for an adequate amount of time (e.g., 1-2 minutes). 2. Be aware that overly aggressive shaking can promote emulsion formation.[9] | |
| Emulsion Formation: A stable emulsion layer forms between the aqueous and organic phases, trapping the analyte.[9] | 1. Prevention: Gently swirl or rock the mixture instead of vigorous shaking.[9] 2. Disruption: Add salt ("salting out") to the aqueous phase to increase its polarity and break the emulsion.[9] 3. Centrifuge the sample to help separate the layers. 4. Add a small amount of a different organic solvent to alter the properties of the organic phase.[9] | |
| Incomplete Phase Separation: Some of the organic phase containing the analyte is left behind with the aqueous phase. | 1. Allow sufficient time for the layers to fully separate. 2. Ensure careful and complete removal of the desired layer. |
Troubleshooting Guide: Protein Precipitation (PPT)
PPT is a simpler extraction method but can still suffer from incomplete precipitation or co-precipitation of the analyte.
Caption: A simple workflow for protein precipitation with potential issues.
| Symptom | Potential Cause | Recommended Solution |
| Low recovery in the supernatant. | Analyte Co-precipitation: this compound is physically trapped (occluded) within the precipitated protein pellet. | 1. Optimize Solvent-to-Sample Ratio: Test different ratios of precipitating solvent to sample (e.g., 2:1, 3:1, 4:1). A higher ratio can sometimes improve recovery. 2. Change Precipitating Solvent: Compare the performance of different organic solvents (e.g., acetonitrile vs. methanol) or acids (e.g., trichloroacetic acid). 3. Temperature: Perform the precipitation at a low temperature (e.g., on ice, using pre-chilled solvent) to see if it affects co-precipitation. |
| pH Effects: The pH of the sample after solvent addition may cause the analyte to precipitate. | 1. Try adjusting the sample pH before adding the precipitating solvent. 2. Consider using a buffered salt solution along with the organic solvent. | |
| Incomplete Precipitation: Proteins are not fully removed, leading to a "dirty" extract that can cause issues downstream (e.g., column clogging, ion suppression). | 1. Increase the ratio of organic solvent to sample. 2. Ensure thorough vortexing and allow sufficient time for the precipitation to occur before centrifugation. 3. Increase centrifugation speed or time to ensure a compact pellet. |
Key Experimental Protocols
Protocol 1: SPE Fraction Analysis
Objective: To determine which step in the SPE method is responsible for the loss of this compound.
Methodology:
-
Prepare your biological sample and spike with this compound as usual.
-
Perform your standard SPE procedure, but collect each fraction into a separate, labeled collection tube.
-
Fraction 1 (Load): Collect the sample that passes through the cartridge during the loading step.
-
Fraction 2 (Wash): Collect the solvent that passes through during the wash step.
-
Fraction 3 (Elution): Collect the final eluate as you normally would.
-
-
Analyze an equal volume of each fraction using your LC-MS/MS method.
-
Interpretation:
-
High signal in Fraction 1: Indicates a problem with analyte binding (see SPE Problem Area 1).
-
High signal in Fraction 2: Indicates the wash step is too aggressive (see SPE Problem Area 2).
-
Low signal in all fractions: Indicates the analyte is likely still bound to the sorbent (see SPE Problem Area 3) or has degraded.
-
Protocol 2: LLE pH Optimization
Objective: To determine the optimal pH for extracting this compound from an aqueous matrix.
Methodology:
-
Prepare at least 5 aliquots of a blank aqueous buffer or matrix.
-
Spike each aliquot with a known concentration of this compound.
-
Adjust the pH of each aliquot to a different value, covering a range around the pKa of Ecopipam (if known). For a basic compound, a range of pH 7 to 11 is a good starting point.
-
Add your chosen organic extraction solvent to each aliquot.
-
Vortex/mix and centrifuge all samples under identical conditions.
-
Carefully collect the organic layer from each sample.
-
Analyze each organic extract by LC-MS/MS.
-
Interpretation: Plot the peak area of this compound against the pH of the aqueous phase. The pH that yields the highest peak area is the optimal pH for extraction.
References
- 1. veeprho.com [veeprho.com]
- 2. emalexbiosciences.com [emalexbiosciences.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. welchlab.com [welchlab.com]
- 7. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 8. daily.uk.com [daily.uk.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide for Ecopipam Analysis Using Ecopipam-d4
Introduction
Ecopipam is a first-in-class selective dopamine D1 receptor antagonist under investigation for various neurological and psychiatric disorders.[1] Rigorous bioanalytical method validation is a cornerstone of drug development, ensuring the reliability, accuracy, and reproducibility of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. This guide offers a comprehensive overview of a representative LC-MS/MS method for the quantification of Ecopipam in human plasma, utilizing Ecopipam-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy.
Primary Bioanalytical Method: LC-MS/MS with this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Ecopipam in complex biological matrices. Its high selectivity, sensitivity, and speed make it the preferred platform for bioanalysis in clinical trials. The use of a deuterated internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a reliable means for accurate quantification.
Experimental Workflow
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of human plasma (containing unknown concentrations of Ecopipam) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol) to each plasma sample, except for blank matrix samples.
-
Precipitation: Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Mixing: Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Representative Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ecopipam: 314.1 -> 148.2 (Quantifier), 314.1 -> 110.1 (Qualifier) This compound: 318.1 -> 152.2 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Bioanalytical Method Validation Summary
The following table summarizes the typical acceptance criteria and representative results for a validated bioanalytical method in accordance with regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 0.1 - 100 ng/mL |
| Intra-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | -1.8% to 3.5% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1% to 5.8% |
| Inter-day Accuracy | Within ±15% of nominal (±20% at LLOQ) | -3.2% to 2.1% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% to 7.2% |
| Recovery (%) | Consistent, precise, and reproducible | Ecopipam: 85.2% - 91.5% this compound: 88.1% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | 4.7% |
| Stability | Bench-top (8h): Within ±15% of nominal Freeze-thaw (3 cycles): Within ±15% of nominal Long-term (-80°C, 6 months): Within ±15% of nominal | Bench-top: -4.1% to 1.2% Freeze-thaw: -6.5% to -2.3% Long-term: -5.8% to 0.5% |
Comparison with Alternative Bioanalytical Methods
While LC-MS/MS is the predominant technique, other methods could theoretically be employed, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with SIL-IS | Chromatographic separation followed by mass-based detection and quantification using a deuterated IS. | High selectivity, high sensitivity, wide dynamic range, high throughput. | High initial instrument cost, potential for matrix effects. |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent chromatographic resolution, high sensitivity for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like Ecopipam, potential for thermal degradation. |
| Immunoassay (e.g., ELISA) | Antigen-antibody binding for detection. | High throughput, lower instrument cost, no need for chromatography. | Potential for cross-reactivity with metabolites, narrower dynamic range, requires antibody development. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation followed by UV absorbance detection. | Lower instrument cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds. |
Ecopipam Signaling Pathway
Ecopipam acts as a selective antagonist at the dopamine D1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this interaction, Ecopipam modulates downstream signaling pathways.
Conclusion
The bioanalytical method validation for Ecopipam using this compound as an internal standard with LC-MS/MS represents a robust, sensitive, and selective approach for its quantification in biological matrices. This guide outlines the essential components of such a method, from sample preparation to data analysis, and provides a framework for understanding the critical parameters that ensure data integrity in clinical and preclinical studies. While alternative methods exist, the superior performance characteristics of LC-MS/MS make it the cornerstone of modern bioanalytical drug development.
References
Cross-validation of Ecopipam assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of Ecopipam bioanalytical assays between different laboratories. Ensuring consistency and reliability of analytical data is paramount in multicenter clinical trials and collaborative research. This document outlines the critical parameters for comparison, detailed experimental protocols for two common assay types, and the underlying signaling pathway of Ecopipam.
Ecopipam is a first-in-class selective dopamine D1/D5 receptor antagonist. Accurate measurement of its concentration in biological matrices and its engagement with its target receptor are critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose-response relationship assessments. This guide is intended to serve as a practical resource for establishing inter-laboratory consistency.
Data Presentation: Key Parameters for Cross-Validation
Successful cross-validation demonstrates that a bioanalytical method is reproducible and reliable when transferred between laboratories. The following tables summarize the key validation parameters that should be assessed, along with typical acceptance criteria based on FDA and EMA guidelines.[1][2][3][4][5]
Table 1: Cross-Validation of Ecopipam Quantification in Human Plasma by LC-MS/MS
| Validation Parameter | Acceptance Criteria | Laboratory A Results (Hypothetical) | Laboratory B Results (Hypothetical) |
| Inter-Lab Accuracy | Mean accuracy within ±15% of nominal concentration (±20% at LLOQ).[3][6] | Within acceptance criteria | Within acceptance criteria |
| Inter-Lab Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[3][6] | ≤12% | ≤14% |
| Selectivity | No significant interfering peaks at the retention time of Ecopipam or the internal standard in blank matrix from at least 6 unique sources. | No interference observed | No interference observed |
| Matrix Effect | CV of the response from post-extraction spiked samples from at least 6 unique matrix sources should be ≤15%. | 8.5% | 9.2% |
| Linearity (r²) | ≥0.99 | 0.998 | 0.997 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥5; accuracy within ±20% and precision ≤20%. | 0.1 ng/mL | 0.1 ng/mL |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration.[7] | Stable under all tested conditions | Stable under all tested conditions |
LLOQ: Lower Limit of Quantification
Table 2: Cross-Validation of D1 Receptor Occupancy Assay by Flow Cytometry
| Validation Parameter | Acceptance Criteria | Laboratory A Results (Hypothetical) | Laboratory B Results (Hypothetical) |
| Inter-Assay Precision | CV of % receptor occupancy (%RO) ≤20%. | ≤15% | ≤18% |
| Intra-Assay Precision | CV of %RO ≤15%. | ≤10% | ≤12% |
| Specificity | Demonstrable specific binding of detection antibody, blocked by excess unlabeled Ecopipam. | Specific binding confirmed | Specific binding confirmed |
| Sample Stability | %RO bias between fresh and stored samples should be within ±20%. | Stable for 24 hours at 4°C | Stable for 24 hours at 4°C |
| Concordance of %RO | High correlation between labs for a set of incurred samples (e.g., Pearson correlation coefficient >0.9). | r = 0.96 | r = 0.96 |
Experimental Protocols
Detailed and harmonized protocols are essential for successful inter-laboratory cross-validation.
Protocol 1: Quantification of Ecopipam in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of Ecopipam in human plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Ecopipam).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8][9]
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for Ecopipam and the internal standard (specific mass transitions to be determined during method development).
-
Data Analysis: Quantify Ecopipam concentration using a calibration curve prepared in blank plasma, with a weighted (e.g., 1/x²) linear regression.
-
Protocol 2: D1 Receptor Occupancy Assay on Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a flow cytometry-based assay to measure the occupancy of D1 receptors by Ecopipam on PBMCs.[10][11][12]
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
-
Assay Procedure:
-
Adjust cell concentration to 1 x 10^6 cells/mL in staining buffer (e.g., PBS with 2% fetal bovine serum).
-
For each sample, prepare three tubes:
-
Unstained Control: Cells only.
-
Total Receptor Staining: Cells + saturating concentration of a fluorescently labeled anti-D1 receptor antibody (non-competing with Ecopipam).
-
Free Receptor Staining: Cells + fluorescently labeled anti-D1 receptor antibody that competes with Ecopipam for binding.
-
-
Incubate tubes for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Record the median fluorescence intensity (MFI) for the D1 receptor antibody in the total and free receptor tubes.
-
-
Calculation of Receptor Occupancy:
-
% Receptor Occupancy = (1 - [MFI_Free / MFI_Total]) * 100
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Ecopipam acts as an antagonist at the D1 receptor, blocking the downstream signaling cascade initiated by dopamine. This pathway is central to its therapeutic effect.
Caption: Dopamine D1 Receptor Signaling Pathway Antagonized by Ecopipam.
Experimental Workflow for Inter-Laboratory Cross-Validation
A structured workflow is crucial for ensuring that both laboratories follow the same procedures, minimizing variability.
Caption: Workflow for a two-site bioanalytical assay cross-validation study.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. elearning.unite.it [elearning.unite.it]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 11. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioagilytix.com [bioagilytix.com]
Ecopipam Quantification: A Comparative Guide to Accuracy and Precision Assessment
For Researchers, Scientists, and Drug Development Professionals
Note on Data Availability: As of November 2025, specific, publicly available bioanalytical method validation reports detailing the accuracy and precision for the quantification of Ecopipam are limited. This guide, therefore, provides a comprehensive overview of best practices and representative methodologies for the quantification of a chiral compound like Ecopipam in a biological matrix. The experimental data presented herein is exemplar and based on established regulatory guidelines for bioanalytical method validation.
Comparison of Analytical Methods for Chiral Drug Quantification
The selection of an analytical method for a chiral drug such as Ecopipam is critical for obtaining accurate and precise data in pharmacokinetic and other clinical studies. The most common techniques are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Feature | Chiral HPLC-UV | Chiral LC-MS/MS |
| Principle | Enantiomers are separated on a chiral stationary phase and detected by UV absorbance. | Enantiomers are separated by chromatography and detected by mass spectrometry, providing high selectivity and sensitivity. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, as it relies on both chromatographic separation and the specific mass-to-charge ratio of the analyte and its fragments. |
| Sensitivity | Generally lower, in the nanogram per milliliter (ng/mL) range. | High, often in the picogram per milliliter (pg/mL) range, making it suitable for low-dose drugs. |
| Precision | Good, with Relative Standard Deviation (%RSD) typically <15%. | Excellent, with %RSD often <10%. |
| Accuracy | Good, with bias typically within ±15% of the nominal concentration. | Excellent, with bias typically within ±15% of the nominal concentration. |
| Sample Volume | May require larger plasma volumes. | Requires smaller plasma volumes. |
| Cost & Complexity | Lower initial cost and less complex instrumentation. | Higher initial cost and more complex instrumentation requiring specialized expertise. |
| Throughput | Can be lower due to longer run times for optimal chiral separation. | Higher throughput is often achievable with modern systems. |
Exemplar Experimental Protocol: Chiral LC-MS/MS Method for Ecopipam in Human Plasma
This section details a representative protocol for the quantification of Ecopipam enantiomers in human plasma.
1. Sample Preparation:
-
Objective: To extract Ecopipam enantiomers from plasma and remove interfering substances.
-
Procedure:
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled Ecopipam).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
-
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Chiral stationary phase column (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each Ecopipam enantiomer and the internal standard would be determined during method development.
-
3. Method Validation:
The method would be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's "Guideline on bioanalytical method validation".[1][2][3][4] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
-
Calibration Curve: Demonstrating a linear relationship between concentration and response.
-
Matrix Effect: Assessing the impact of the plasma matrix on ionization.
-
Stability: Evaluating the stability of Ecopipam in plasma under various storage and handling conditions.
Accuracy and Precision Data (Exemplar)
The following tables present exemplar data that would be expected from a validated chiral LC-MS/MS method for Ecopipam, demonstrating acceptable accuracy and precision. According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[1][2][5]
Table 1: Intra-day Accuracy and Precision
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 1.00 (LLOQ) | 1.05 | 105.0 | 8.5 |
| 2.50 (Low QC) | 2.42 | 96.8 | 6.2 |
| 50.0 (Mid QC) | 51.5 | 103.0 | 4.1 |
| 80.0 (High QC) | 78.9 | 98.6 | 3.5 |
Table 2: Inter-day Accuracy and Precision
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (3 runs) | Accuracy (%) | Precision (%RSD) |
| 1.00 (LLOQ) | 1.08 | 108.0 | 11.2 |
| 2.50 (Low QC) | 2.48 | 99.2 | 7.8 |
| 50.0 (Mid QC) | 50.9 | 101.8 | 5.5 |
| 80.0 (High QC) | 79.5 | 99.4 | 4.8 |
Visualizing the Workflow and Logic
To better understand the processes involved in Ecopipam quantification and its validation, the following diagrams are provided.
Caption: Experimental workflow for chiral LC-MS/MS quantification.
Caption: Bioanalytical method validation decision pathway.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Ecopipam's Pharmacokinetic Profile: A Comparative Analysis Across Diverse Patient Populations
For Immediate Release
[City, State] – [Date] – A comprehensive review of the pharmacokinetic (PK) profile of ecopipam, a novel dopamine-1 receptor antagonist, reveals distinct characteristics across different patient populations, including healthy adults, pediatric and adult patients with Tourette Syndrome (TS), and individuals with obesity. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of ecopipam's absorption, distribution, metabolism, and excretion (ADME) properties, alongside those of established treatments for Tourette Syndrome.
Executive Summary
Ecopipam, an investigational drug, has been the subject of numerous clinical trials to ascertain its safety, efficacy, and pharmacokinetic properties. While extensive data on comparator drugs such as aripiprazole, risperidone, and haloperidol are readily available, specific quantitative pharmacokinetic parameters for ecopipam in patient populations remain less publicly detailed. However, available information from metabolic studies in healthy volunteers and clinical trial protocols allows for a foundational comparison. This guide consolidates this information into structured tables and provides detailed experimental methodologies to support further research and development.
Ecopipam Pharmacokinetic Profile
A study in eight healthy male subjects who received a single radiolabeled dose of ecopipam revealed that the drug is extensively metabolized, with the majority of its metabolites excreted in the urine[1]. The geometric mean half-life of ecopipam in plasma was found to be 17.3 hours, while its active metabolite, EBS-101-40853, exhibited a half-life of 25.6 hours[1]. Glucuronidation is the primary metabolic pathway for ecopipam[1]. Another source reports a general elimination half-life of 10 hours for ecopipam, though the specific patient population for this finding is not specified[2].
Clinical trials in pediatric and adult patients with Tourette Syndrome, as well as in obese subjects, have included pharmacokinetic assessments, involving the collection of blood samples at various time points to measure plasma concentrations of ecopipam and its metabolites[3]. Despite the collection of this data, specific Cmax, Tmax, and AUC values for these patient populations are not yet widely published.
Comparative Pharmacokinetic Data
To provide a framework for comparison, the following tables summarize the pharmacokinetic parameters of ecopipam in healthy adults and commonly used medications for Tourette Syndrome in both pediatric and adult populations.
Table 1: Pharmacokinetic Parameters of Ecopipam in Healthy Adults
| Parameter | Value | Reference |
| Half-life (t½) | 17.3 hours (geometric mean) | [1] |
| Active Metabolite Half-life (t½) | 25.6 hours (EBS-101-40853) | [1] |
| General Elimination Half-life (t½) | 10 hours | [2] |
Table 2: Pharmacokinetic Parameters of Comparator Drugs in Pediatric Tourette Syndrome Patients
| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (hours) |
| Aripiprazole | 3 - 5 | Varies with dose and patient factors | Varies with dose and patient factors | ~75 (parent drug), ~94 (active metabolite) |
| Risperidone | ~1 | 15.9 ± 22.2 | 92.1 ± 200.6 | 3.0 ± 2.3 |
| Haloperidol | 1.7 - 6.1 | Varies with dose and patient factors | Varies with dose and patient factors | 14.5 - 36.7 |
Table 3: Pharmacokinetic Parameters of Comparator Drugs in Adult Tourette Syndrome/Healthy Adult Patients
| Drug | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (hours) |
| Aripiprazole | 3 - 5 | Varies with dose and patient factors | Varies with dose and patient factors | ~75 (parent drug), ~94 (active metabolite) |
| Risperidone | ~1 | Varies with dose and metabolizer status | Varies with dose and metabolizer status | 3 (extensive metabolizers), 20 (poor metabolizers) |
| Haloperidol | 1.7 - 6.1 | Varies with dose | Varies with dose | 14.5 - 36.7 |
Experimental Protocols
The pharmacokinetic characterization of ecopipam and its comparators relies on robust experimental designs and bioanalytical methods.
Ecopipam Clinical Trial Methodology (General Overview)
Pharmacokinetic assessments of ecopipam have been integrated into Phase 1, 2, and 3 clinical trials across different patient populations. A common methodology involves:
-
Study Design: Open-label or double-blind, randomized, placebo-controlled trials.
-
Dosing: Single or multiple oral doses of ecopipam, often with a titration phase to a target dose.
-
Sample Collection: Blood samples are collected at pre-specified time points, including pre-dose and multiple post-dose intervals (e.g., at weeks 4 and 12 in some studies), to determine the plasma concentrations of ecopipam and its major active metabolites[3].
-
Bioanalytical Method: While specific details are not always provided in trial summaries, the quantification of drug concentrations in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Below is a DOT script visualizing a generalized workflow for a pharmacokinetic study.
Bioanalytical Method for Drug Quantification
The accurate determination of drug concentrations in biological matrices is critical for pharmacokinetic analysis. A widely accepted and highly sensitive technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
General LC-MS/MS Protocol:
-
Sample Preparation:
-
Plasma samples are thawed and vortexed.
-
An internal standard (a compound with similar chemical properties to the analyte) is added to the plasma.
-
Protein precipitation is performed by adding a solvent like acetonitrile to remove proteins that can interfere with the analysis.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation (LC):
-
The extracted sample is injected into a high-performance liquid chromatography system.
-
The analyte and internal standard are separated from other components in the sample on a C18 analytical column using a mobile phase (e.g., a mixture of methanol and water with formic acid).
-
-
Mass Spectrometric Detection (MS/MS):
-
The separated compounds are ionized (e.g., using electrospray ionization).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, allowing for highly selective and sensitive quantification.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are used to calculate the concentration of the drug in the original plasma sample by comparing it to a calibration curve.
-
Below is a DOT script illustrating the typical steps in a bioanalytical LC-MS/MS method.
Signaling Pathway
Ecopipam is a selective antagonist of the D1-like family of dopamine receptors (D1 and D5). Its mechanism of action in Tourette Syndrome is believed to involve the modulation of dopamine signaling pathways in the brain. The following diagram illustrates the antagonistic effect of ecopipam on a D1 receptor.
Conclusion
This comparative guide provides a foundational understanding of the pharmacokinetic profile of ecopipam in relation to other drugs used in the treatment of Tourette Syndrome. While specific quantitative data for ecopipam in diverse patient populations is still emerging, the available information on its metabolism and half-life in healthy volunteers, combined with the established pharmacokinetic profiles of comparator drugs, offers valuable insights for the research and drug development community. Further publication of pharmacokinetic data from ongoing and completed clinical trials will be crucial for a more comprehensive comparison and to inform future clinical applications of ecopipam.
References
Navigating the Maze: A Comparative Guide to Internal Standard Use in Bioanalysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. Internal standards (IS) are a cornerstone of bioanalytical method validation, ensuring accuracy and reliability. This guide provides a comprehensive comparison of internal standard types, delves into the regulatory landscape, and offers detailed experimental protocols to aid in the robust design and implementation of bioanalytical assays.
The use of an internal standard is a critical practice in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation and application of bioanalytical methods, with a strong emphasis on the appropriate use and monitoring of internal standards.[3][4]
The Regulatory Framework: FDA and EMA Perspectives
Both the FDA and EMA underscore the importance of a well-characterized internal standard to ensure the integrity of bioanalytical data. The FDA's guidance on bioanalytical method validation provides recommendations for the evaluation of internal standard responses and how to handle variability.[3][5] Similarly, the EMA's guideline on bioanalytical method validation outlines the essential characteristics of a bioanalytical method, including the role and requirements for internal standards.[4]
A key aspect of regulatory compliance is the continuous monitoring of the internal standard response. Any significant variability in the IS response between calibration standards, quality control samples (QCs), and study samples must be investigated to ensure it does not impact the accuracy of the analyte concentration measurements.[3][6]
A Head-to-Head Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The two primary types of internal standards used in bioanalysis are stable isotope-labeled (SIL) internal standards and analog internal standards.[7] The choice between these two can significantly impact assay performance.
Stable Isotope-Labeled (SIL) Internal Standards are considered the "gold standard" in bioanalysis.[8] These are molecules where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This structural identity to the analyte ensures that the SIL-IS co-elutes and experiences similar matrix effects and ionization efficiencies during mass spectrometric detection.[7][9]
Analog Internal Standards are structurally similar to the analyte but not identical. While they can compensate for variability in sample extraction and chromatography, they may not perfectly mimic the analyte's behavior in the mass spectrometer, potentially leading to differences in ionization and matrix effects.[2][7]
The following table summarizes the key performance characteristics of SIL and analog internal standards based on experimental data from various studies.
| Performance Parameter | Stable Isotope-Labeled (SIL) IS | Analog IS | Key Considerations |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% in the presence of significant matrix effects | SIL-IS more effectively compensates for variations in ionization efficiency.[10] |
| Precision (%CV) | Generally < 10% | Can be > 15%, especially with variable matrix effects | The closer the structural similarity, the better the precision of the analog IS.[2] |
| Matrix Effect | Co-elution minimizes differential matrix effects | Susceptible to differential matrix effects, leading to biased results | The use of SIL-IS is highly recommended to mitigate the risk of matrix effects.[8] |
| Regulatory Preference | Strongly preferred by regulatory agencies (FDA, EMA) | Acceptable when a SIL-IS is not available, but requires more rigorous validation | The rationale for using an analog IS must be scientifically justified.[6] |
Experimental Protocols: A Practical Guide
Robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the internal standard. Below are detailed methodologies for key experiments.
Experiment 1: Internal Standard Selection and Optimization
Objective: To select the most appropriate internal standard and optimize its concentration.
Methodology:
-
Candidate Selection:
-
SIL-IS: Obtain a high-purity stable isotope-labeled version of the analyte.
-
Analog IS: Select a structurally similar compound with comparable physicochemical properties (e.g., pKa, logP) and chromatographic behavior.
-
-
Purity and Identity Check: Verify the purity and identity of the chosen internal standard using appropriate analytical techniques (e.g., NMR, MS).
-
Concentration Optimization:
-
Prepare a series of working solutions of the internal standard at different concentrations.
-
Spike these solutions into blank matrix and analyze them.
-
Select a concentration that provides a reproducible and sufficient signal-to-noise ratio (>20:1) without causing detector saturation. The IS response should ideally be similar to the response of the analyte at the lower limit of quantification (LLOQ).
-
Experiment 2: Evaluation of Internal Standard Interference
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and vice versa.
Methodology:
-
Analyte Interference on IS:
-
Prepare a blank matrix sample spiked with the analyte at the upper limit of quantification (ULOQ).
-
Analyze the sample and monitor the mass transition of the internal standard.
-
The response at the retention time of the internal standard should be less than 5% of the mean response of the internal standard in the calibration standards.[4]
-
-
IS Interference on Analyte:
-
Prepare a blank matrix sample spiked with the internal standard at its working concentration.
-
Analyze the sample and monitor the mass transition of the analyte.
-
The response at the retention time of the analyte should be less than 20% of the response of the analyte at the LLOQ.[4]
-
Experiment 3: Assessment of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Sample Preparation:
-
Set 1: Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set 2: Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at low and high concentrations.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): (Peak area in the presence of matrix) / (Peak area in neat solution)
-
IS-Normalized Matrix Factor: (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.
Visualizing the Workflow and Logic
To further clarify the processes involved in utilizing internal standards in bioanalysis, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow for Internal Standard Selection and Validation.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Stability of Ecopipam and Ecopipam-d4 in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated stability profiles of Ecopipam and its deuterated analog, Ecopipam-d4, in solution. Due to the limited availability of direct comparative stability studies in the public domain, this comparison is based on established principles of pharmaceutical stability testing and the known effects of deuteration on drug molecules.
Introduction to Ecopipam and the Role of Deuteration
Ecopipam is a first-in-class selective antagonist of the D1 and D5 dopamine receptors.[1] It is under investigation for the treatment of various neurological and psychiatric conditions, including Tourette syndrome.[1] this compound is a deuterated version of Ecopipam, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.
The primary rationale for developing a deuterated version of a drug is typically to enhance its metabolic stability.[2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, often mediated by cytochrome P450 enzymes.[4] This can lead to a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile.[2][5] It is important to note that while deuteration significantly impacts metabolic stability, its effect on solution stability (the stability of the drug in a solvent) is generally considered to be minimal.
Comparative Solution Stability: Ecopipam vs. This compound
In the absence of direct experimental data comparing the solution stability of Ecopipam and this compound, it is anticipated that their stability profiles in solution would be very similar. The substitution of hydrogen with deuterium does not significantly alter the fundamental chemical properties of the molecule that influence its degradation in solution, such as its susceptibility to hydrolysis, oxidation, or photolysis.
Forced degradation studies, which are a standard component of drug development, would be necessary to definitively characterize and compare the degradation pathways and stability of both compounds under various stress conditions.[6]
Standard Parameters for Solution Stability Assessment
The following table outlines the typical parameters investigated in a comprehensive solution stability study for a pharmaceutical compound like Ecopipam, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[7][8]
| Parameter | Description | Typical Conditions |
| Appearance | Visual inspection for changes in color, clarity, and precipitation. | Assessed at each time point under all storage conditions. |
| Assay | Quantitative measurement of the active pharmaceutical ingredient (API) concentration. | High-Performance Liquid Chromatography (HPLC) is commonly used. |
| Purity/Impurities | Detection and quantification of degradation products and other impurities. | HPLC or other suitable chromatographic techniques. |
| pH | Measurement of the solution's acidity or alkalinity. | Monitored at each time point. |
| Forced Degradation | Intentional degradation of the drug substance to identify potential degradation products and pathways. | Conditions include acid/base hydrolysis, oxidation, heat, and light exposure.[9] |
Experimental Protocols
Below is a generalized experimental protocol for conducting a solution stability study, based on ICH and FDA guidelines.[10][11]
Objective
To evaluate the stability of a drug substance (e.g., Ecopipam or this compound) in a specific solvent system under various environmental conditions over a defined period.
Materials
-
Drug substance (Ecopipam or this compound)
-
High-purity solvent (e.g., water, buffer solution)
-
Calibrated analytical instruments (e.g., HPLC, pH meter, UV-Vis spectrophotometer)
-
Controlled environment stability chambers
Methodology
-
Solution Preparation: Prepare a stock solution of the drug substance in the desired solvent at a known concentration.
-
Sample Aliquoting: Aliquot the solution into appropriate containers that mimic the proposed storage system.
-
Storage Conditions: Place the samples in stability chambers set to various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[8]
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).
-
Analytical Testing: At each time point, analyze the samples for appearance, pH, assay, and purity/impurities using validated analytical methods.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Expose the drug solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the drug solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the drug solution to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Data Analysis: Analyze the data to determine the rate of degradation and identify any degradation products.
Visualizations
Ecopipam Signaling Pathway
Ecopipam acts as a selective antagonist at dopamine D1 and D5 receptors. This blockade is thought to modulate the dopaminergic pathways in the brain, which are involved in motor control and reward.
References
- 1. Ecopipam - Wikipedia [en.wikipedia.org]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snscourseware.org [snscourseware.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. fda.gov [fda.gov]
- 11. SOP for Conducting Stability Studies for Drug Substances Under US FDA Guidelines – StabilityStudies.in [stabilitystudies.in]
Ecopipam-d4 in Regulated Bioanalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comparative overview of the performance characteristics of Ecopipam-d4, a deuterated stable isotope-labeled internal standard, against a hypothetical structural analog for the quantitative analysis of Ecopipam in biological matrices.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variability in extraction recovery, matrix effects, and instrument response, ultimately leading to more reliable data. In contrast, structural analogs, while chemically similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization suppression or enhancement, which can compromise data quality.
Performance Characteristics: this compound vs. Structural Analog
The following table summarizes the expected performance characteristics of a bioanalytical method for Ecopipam using this compound versus a hypothetical structural analog as the internal standard. These values are based on typical performance data observed in regulated bioanalysis and adhere to the acceptance criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
| Performance Parameter | Ecopipam with this compound (Deuterated IS) | Ecopipam with Structural Analog IS | Regulatory Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 5% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | Variable | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | ≤ 10% | ≤ 15% | Internal standard should track analyte |
Note: The data presented for this compound and the structural analog are illustrative and represent typical performance expectations. Specific validation results may vary.
Experimental Protocol: LC-MS/MS Bioanalysis of Ecopipam
This section outlines a detailed experimental protocol for the quantification of Ecopipam in human plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ecopipam: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined during method development).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined during method development).
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: Nitrogen.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ecopipam using a deuterated internal standard.
Caption: Bioanalytical workflow for Ecopipam quantification.
Conclusion
The use of a deuterated internal standard, such as this compound, is highly recommended for the regulated bioanalysis of Ecopipam. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior accuracy and precision compared to structural analogs. The detailed experimental protocol and workflow diagram provided in this guide offer a robust framework for developing and validating a reliable LC-MS/MS method for the quantification of Ecopipam in a regulated environment, ensuring data integrity for pharmacokinetic, toxicokinetic, and other clinical and non-clinical studies.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ecopipam-d4 in a Laboratory Setting
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling Ecopipam-d4, a deuterated analog of Ecopipam, understanding the correct disposal procedures is paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing from safety data for its non-deuterated counterparts, Ecopipam hydrochloride and Ecopipam hydrobromide, and general best practices for pharmaceutical waste management.
Hazard Profile and Safety Considerations
Ecopipam hydrochloride is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] While some safety data sheets for other forms of Ecopipam do not classify it as a hazardous substance, it is prudent to handle all forms with care.[2][3] Personal protective equipment (PPE), including safety goggles with side-shields and protective gloves, should be worn when handling the compound.[1] Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.[4] An accessible safety shower and eye wash station are essential engineering controls.[1]
Key Safety Data Summary
| Compound | CAS Number | Molecular Formula | GHS Classification |
| Ecopipam (hydrochloride) | 190133-94-9 | C19H21Cl2NO | Acute toxicity, oral (Category 4)[1] |
| Ecopipam (hydrobromide) | 2587360-22-1 | C19H21BrClNO | Not a hazardous substance or mixture[2] |
| Ecopipam | 112108-01-7 | C19H20ClNO | Not a hazardous substance or mixture[3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This procedure is designed to minimize exposure risks and ensure compliance with general safety standards.
1. Segregation of Waste:
-
Pharmaceutical waste must be segregated from other waste streams, such as biohazardous waste.[5]
-
Do not place this compound waste in red biohazardous waste containers.[5]
2. Handling of Spills:
-
In the event of a spill, use full personal protective equipment.[1][2]
-
Prevent the spill from entering drains or water courses.[1][2]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]
-
For solid spills, sweep up the material and place it in an appropriate container for disposal.[4]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1][2]
3. Containerization of Waste:
-
All this compound waste, including contaminated materials, should be placed in a designated, properly labeled waste container.
-
For non-hazardous pharmaceutical waste, a white container with a blue lid is often recommended to ensure it is treated according to environmental requirements.[5]
4. Disposal of Empty Containers:
-
Before disposing of or recycling empty containers, scratch out all personal or sensitive information from the label.[6]
-
The empty container should then be disposed of in the appropriate trash or recycling bin.[6]
5. Final Disposal:
-
The disposal of the final waste container must be in accordance with local, state, and federal regulations.[1]
-
Many jurisdictions require that all medicine waste undergo high-temperature incineration.[7]
-
Do not dispose of this compound down the drain or in the regular trash unless it has been properly treated and containerized according to institutional and local guidelines.[8]
-
For large quantities of pharmaceutical waste, it may be necessary to contract a licensed reverse distributor or a specialized waste management company.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. usbioclean.com [usbioclean.com]
- 6. fda.gov [fda.gov]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Comprehensive Safety and Handling Guide for Ecopipam-d4
This guide provides essential safety protocols and logistical procedures for the handling and disposal of Ecopipam-d4 in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain compliance with safety regulations.
Hazard Identification and Immediate Safety Precautions
This compound, a deuterated analog of Ecopipam, is a research chemical. While some safety data sheets (SDS) for the parent compound, Ecopipam, and its salts indicate it is not classified as a hazardous substance, the hydrochloride salt is listed as harmful if swallowed (Acute toxicity, Oral, Category 4)[1]. Due to the limited specific data on this compound, it is crucial to handle it with care, assuming potential for mild irritation to the skin, eyes, and respiratory tract[2].
Immediate Actions:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water[3].
-
In case of eye contact: Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open[1][4].
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen[3][4].
-
If ingested: Wash out the mouth with water. Do not induce vomiting[1][4].
In all cases of exposure, seek prompt medical attention and have the Safety Data Sheet available.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Standard BS EN 374:2003 compliant[2]. Inspect gloves before each use. |
| Eyes | Safety glasses with side shields or goggles | Goggles are recommended when there is a risk of splashing[4][5]. |
| Body | Protective clothing/Laboratory coat | Long-sleeved and impermeable[2][4]. |
| Respiratory | N95 or N100 respirator | Required if there is a risk of generating airborne powder or aerosols[5]. Use in accordance with a respiratory protection program[5]. |
Operational Plan for Handling and Storage
A systematic approach to handling and storing this compound is critical to minimize risks.
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area[2].
-
Whenever possible, use a laboratory fume hood for all weighing and reconstitution procedures to control exposure[2].
-
Ensure that a safety shower and an eyewash station are readily accessible in the laboratory[2][4].
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If working with a solid form, carefully weigh the required amount in a fume hood to avoid the formation and inhalation of dust[2].
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water[2]. Decontaminate all surfaces and equipment used.
3.3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[4].
-
Recommended storage temperature is -20°C for long-term stability[4].
-
Keep the compound away from direct sunlight and sources of ignition[4].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered chemical waste.
-
Collection: Collect all waste in designated, clearly labeled, and sealed chemical waste containers.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains[2].
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the full personal protective equipment as outlined in the table above.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material such as sand, earth, or vermiculite[4].
-
-
Decontamination: Decontaminate the spill area and all cleaning equipment with a suitable solvent (e.g., alcohol), followed by soap and water[4].
-
Disposal: Collect all contaminated materials in a sealed container for proper chemical waste disposal[4].
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
